molecular formula C13H4Cl4N2O7 B1274130 Bis(2,4-dichloro-5-nitrophenyl) carbonate CAS No. 39489-75-3

Bis(2,4-dichloro-5-nitrophenyl) carbonate

Cat. No.: B1274130
CAS No.: 39489-75-3
M. Wt: 442 g/mol
InChI Key: CVUDBPILLYLOSC-UHFFFAOYSA-N
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Description

Bis(2,4-dichloro-5-nitrophenyl) carbonate is a useful research compound. Its molecular formula is C13H4Cl4N2O7 and its molecular weight is 442 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2,4-dichloro-5-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(3-9(5)18(21)22)25-13(20)26-12-4-10(19(23)24)6(15)2-8(12)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDBPILLYLOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(=O)OC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl4N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70192623
Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39489-75-3
Record name Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester)
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name Bis(2,4-dichloro-5-nitrophenyl) carbonate
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Record name BIS(2,4-DICHLORO-5-NITROPHENYL) CARBONATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC)

[5]

Executive Summary & Chemical Identity

This compound (CAS 39489-75-3) is a highly electrophilic "super-activated" carbonate ester. Structurally related to the common peptide coupling reagent Bis(4-nitrophenyl) carbonate (Bis-PNP), this compound features additional chlorine substituents at the ortho and para positions relative to the phenolic oxygen. These electron-withdrawing groups (EWGs) significantly lower the pKa of the leaving group (2,4-dichloro-5-nitrophenol), thereby enhancing the electrophilicity of the carbonyl center.

This reagent is primarily utilized in:

  • Difficult Acylations: Synthesis of ureas and carbamates with sterically hindered or electron-deficient amines.

  • Polymer Chemistry: As a high-efficiency cross-linking agent for polycarbonates and polyurethanes.

  • Environmental Monitoring: Due to its stability and lipophilicity, it is a Tier-1 monitoring target in sediment analysis (USGS).

PropertyData
CAS Number 39489-75-3
Formula C₁₃H₄Cl₄N₂O₅
Molecular Weight 441.99 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, THF, DMF; insoluble in water (hydrolyzes slowly)
Leaving Group pKa ~5.5 (Estimated for 2,4-dichloro-5-nitrophenol)

Chemical Architecture & Reactivity Mechanism

The utility of BDCNPC lies in its ability to transfer a carbonyl group (

Electronic Activation

Standard Bis-PNP relies on a single nitro group to stabilize the negative charge on the leaving phenoxide. BDCNPC augments this with two chlorine atoms.

  • Inductive Effect (-I): Cl atoms at positions 2 and 4 pull electron density from the ring.

  • Resonance Effect (-M): The nitro group at position 5 delocalizes the negative charge.

This combination makes the carbonyl carbon extremely susceptible to nucleophilic attack (

Mechanism of Action (Urea Synthesis)

The following Graphviz diagram illustrates the stepwise mechanism of reacting BDCNPC with a primary amine to form a symmetric urea.

ReactionMechanismReagentBis(2,4-dichloro-5-nitrophenyl)carbonate (BDCNPC)IntermediateActivated CarbamateIntermediateReagent->Intermediate Nucleophilic Attack (Step 1)Amine1Amine 1(R-NH2)Amine1->IntermediateLG1Leaving Group 1:2,4-dichloro-5-nitrophenolIntermediate->LG1 EliminationProductUrea Product(R-NH-CO-NH-R')Intermediate->Product Nucleophilic Attack (Step 2)Amine2Amine 2(R'-NH2)Amine2->ProductLG2Leaving Group 2:2,4-dichloro-5-nitrophenolProduct->LG2 Elimination

Figure 1: Stepwise nucleophilic substitution mechanism. The high stability of the dichloro-nitrophenoxide leaving group drives the reaction forward.

Synthesis Protocol

Note: This synthesis involves phosgene derivatives and must be performed in a fume hood.

Objective: Synthesis of BDCNPC from 2,4-dichloro-5-nitrophenol.

Materials
  • Precursor: 2,4-Dichloro-5-nitrophenol (1.0 eq)

  • Carbonyl Source: Triphosgene (0.34 eq) or Phosgene solution (Warning: High Toxicity)

  • Base: Pyridine or Triethylamine (1.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round bottom flask with 2,4-dichloro-5-nitrophenol (10 mmol) and anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (10 mmol) dropwise. The solution may darken slightly.

  • Phosgenation:

    • If using Triphosgene: Dissolve Triphosgene (3.4 mmol) in DCM (10 mL) and add dropwise over 30 minutes.

    • Caution: Triphosgene generates phosgene in situ. Ensure scrubber is active.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of phenol).

  • Quenching: Quench carefully with cold water.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.

Analytical Validation (HPLC)

Due to its presence on environmental watchlists (Tier 1 Sediment Monitoring), precise detection is critical. The following method is adapted from SIELC protocols for high-resolution separation.

Method: Reverse Phase HPLC with Isocratic Elution.

ParameterCondition
Column Newcrom R1 (Mixed-mode reverse phase)
Mobile Phase MeCN : Water : H₃PO₄ (70 : 30 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Retention Time ~4.5 min (BDCNPC)
Impurity ~2.1 min (2,4-dichloro-5-nitrophenol hydrolysis product)

Note: For Mass Spec (LC-MS) applications, replace H₃PO₄ with Formic Acid.[7]

Safety & Regulatory Status

Researchers must be aware that CAS 39489-75-3 is not just a reagent but a regulated substance in specific jurisdictions.

  • Hazard Class: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

  • Environmental Status: Listed by USGS as a Tier 1 priority for sediment monitoring due to potential persistence and lipophilicity.

  • Industrial Restrictions: Listed in restricted substance specifications (e.g., SIT Group, Electrolux) for manufacturing materials, requiring declaration if present in final parts.

Handling Protocol
  • Moisture Sensitivity: Store under inert gas at 2-8°C. Hydrolysis generates toxic phenols.

  • Waste Disposal: Do not dispose of down the drain. All waste must be incinerated as hazardous chemical waste containing halogenated organics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016080, this compound.[8] Retrieved from [Link][8]

  • U.S. Geological Survey (2013). Prioritization of constituents for national- and regional-scale ambient monitoring of water and sediment in the United States. USGS Scientific Investigations Report.[6] Retrieved from [Link][6]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound (EC 254-471-4). Retrieved from [Link]

  • SIT Group. Restricted Substances Specification. (Industrial compliance documentation citing CAS 39489-75-3). Retrieved from [Link]

Technical Guide: Synthesis of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) is a highly activated diaryl carbonate reagent, significantly more electrophilic than the standard bis(4-nitrophenyl) carbonate due to the inductive effects of the chlorine substituents on the aromatic ring.[1] It is primarily utilized in the synthesis of active esters for peptide coupling, protein cross-linking, and the introduction of the 2,4-dichloro-5-nitrophenyl leaving group.[1]

This guide details the laboratory-scale synthesis of BDCNPC using Triphosgene (BTC) as a solid, safer surrogate for phosgene gas.[1] The protocol prioritizes safety, yield maximization, and purity, utilizing a self-validating stoichiometric framework.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double nucleophilic acyl substitution.[1] The nucleophilic oxygen of the phenol attacks the carbonyl center of the phosgene (generated in situ), eliminating chloride.

Reaction Logic
  • In-situ Phosgene Generation: Triphosgene decomposes into three equivalents of phosgene upon nucleophilic attack or catalytic breakdown.[1]

  • Acylation (Step 1): The first equivalent of 2,4-dichloro-5-nitrophenol attacks phosgene to form the chloroformate intermediate.[1]

  • Acylation (Step 2): The second equivalent of phenol attacks the chloroformate to yield the symmetrical carbonate.

  • HCl Scavenging: A tertiary amine base (Pyridine or Triethylamine) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition.

Reaction Pathway Diagram

ReactionPathway BTC Triphosgene (Solid Source) Phosgene Phosgene (In-situ) [COCl2] BTC->Phosgene Decomposition Intermediate Chloroformate Intermediate Phosgene->Intermediate + 1 Phenol Phenol 2,4-Dichloro-5-nitrophenol (2 Equiv per COCl2) Phenol->Intermediate Attack 1 Base Base Catalyst (Pyridine/TEA) Waste HCl-Base Salt Base->Waste Scavenges HCl Product Bis(2,4-dichloro-5-nitrophenyl) carbonate Intermediate->Product + 1 Phenol

Caption: Mechanistic pathway from Triphosgene decomposition to final carbonate formation via chloroformate intermediate.

Critical Reagents & Safety Profile

Warning: This synthesis involves phosgene equivalents. All operations must be performed in a high-efficiency fume hood.[1]

ReagentRoleMW ( g/mol )Hazard ClassHandling Note
2,4-Dichloro-5-nitrophenol Substrate208.00IrritantDry thoroughly before use.[1] Water hydrolyzes phosgene.[1]
Triphosgene (BTC) Carbonyl Source296.75Fatal if Inhaled Handle as solid phosgene.[1][2] Keep cold.
Triethylamine (TEA) Base / Catalyst101.19Flammable/CorrosiveDry over KOH/molecular sieves.[1]
Dichloromethane (DCM) Solvent84.93CarcinogenAnhydrous grade required (<50 ppm H2O).

Experimental Protocol

Scale: 10 mmol (Product Target) Stoichiometry: 1.0 BTC : 6.0 Phenol (Theoretical). Practical Adjustment: Use a slight excess of Phenol (2.05 eq per CO equivalent) or exact stoichiometry if purification is strictly crystallization-based.[1]

Setup
  • Vessel: 250 mL 3-neck round-bottom flask (RBF).

  • Attachments: Nitrogen inlet, pressure-equalizing addition funnel, internal thermometer, off-gas scrubber (NaOH solution).

  • Environment: Cool to 0°C using an ice/water bath.

Step-by-Step Procedure

Step 1: Solubilization Charge the RBF with:

  • 4.20 g (20.2 mmol) of 2,4-Dichloro-5-nitrophenol.[1]

  • 50 mL of Anhydrous Dichloromethane (DCM).

  • 2.85 mL (20.5 mmol) of Triethylamine (TEA).

  • Observation: The solution may turn yellow/orange due to phenolate formation.[1] Stir at 0°C for 15 minutes.

Step 2: Electrophile Addition

  • Dissolve 1.00 g (3.37 mmol) of Triphosgene in 10 mL of anhydrous DCM in the addition funnel.

  • Critical: Add the BTC solution dropwise over 30–45 minutes.[1]

  • Control: Maintain internal temperature < 5°C. Rapid addition generates excess gas and heat.[1]

Step 3: Reaction Propagation

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow to warm to Room Temperature (20–25°C).

  • Stir for an additional 2–4 hours.

  • Monitoring: Check via TLC (Silica; Hexane/EtOAc 3:1). The phenol spot should disappear.[1]

Step 4: Quench & Workup

  • Cool back to 0°C.

  • Quench by slowly adding 20 mL of ice-cold water (hydrolyzes trace unreacted phosgene).[1]

  • Transfer to a separatory funnel.[1]

  • Wash 1: Cold 1M HCl (2 x 30 mL) to remove TEA and any unreacted amine.

  • Wash 2: Cold 5% NaHCO3 (2 x 30 mL) to remove unreacted phenol.

  • Wash 3: Saturated Brine (1 x 30 mL).

  • Dry organic layer over Anhydrous Na2SO4.[1][3] Filter.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C. Do not overheat (carbonates can decarboxylate).

  • Crude Product: Off-white to pale yellow solid.[1]

Purification (Recrystallization)

To achieve >98% purity suitable for drug development applications:

  • Dissolve crude solid in minimal boiling Toluene .

  • Slowly add Cyclohexane or n-Heptane until turbidity persists.[1]

  • Cool slowly to RT, then to 4°C overnight.

  • Filter crystals and wash with cold Hexane.[1]

  • Vacuum dry at RT.[1]

Process Workflow Diagram

ProcessFlow Setup Setup: RBF, N2, Scrubber Solvent: Anhydrous DCM Temp: 0°C Mix Dissolve Phenol + TEA (Formation of Phenolate) Setup->Mix Add Dropwise Addition of BTC (Exothermic Control < 5°C) Mix->Add React Reaction Phase 1. Stir 0°C (1h) 2. Warm to RT (3h) Add->React Quench Quench & Wash 1. H2O (Hydrolysis) 2. 1M HCl (Remove Base) 3. NaHCO3 (Remove Phenol) React->Quench Cryst Recrystallization Toluene / Cyclohexane Quench->Cryst Final Pure BDCNPC (White/Pale Yellow Solid) Cryst->Final

Caption: Operational workflow for the synthesis and purification of BDCNPC.

Characterization & Quality Control

Verification of the structure is mandatory before use in downstream applications.

TechniqueExpected SignalInterpretation
FT-IR ~1780–1800 cm⁻¹Strong Carbonate C=O stretch (Shifted higher due to EWGs).[1]
FT-IR ~1530 & 1350 cm⁻¹Nitro group (NO2) stretches.[1]
1H NMR δ 7.5 – 8.5 ppmAromatic protons.[1] Absence of broad OH peak (>10 ppm).
Melting Point Distinct rangeSharp MP indicates high purity (Compare to lit.[1] if avail, typically >100°C).[1][4]
HPLC Single Peak>98% Area under curve (254 nm).[1]

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Yield.

    • Cause: Hydrolysis of BTC or intermediate chloroformate due to wet solvent.[1]

    • Fix: Ensure DCM is distilled over CaH2 or passed through activated alumina.[1]

  • Issue: Residual Phenol.

    • Cause: Incomplete reaction or insufficient washing.[1]

    • Fix: The NaHCO3 wash is critical.[1] The phenol is acidic (pKa lowered by NO2/Cl groups) and will partition into the aqueous base layer.

  • Issue: Coloration.

    • Cause: Oxidation products or nitrophenolate contamination.[1]

    • Fix: Recrystallize twice if necessary.[1] Activated carbon treatment during the hot filtration step of recrystallization can remove color.

References

  • Triphosgene Chemistry: Eckert, H., & Forster, B. (1987).[1] Triphosgene, a Crystalline Phosgene Substitute.[1][5] Angewandte Chemie International Edition in English, 26(9), 894-895.[1] Link

  • General Carbonate Synthesis: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996).[1] Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.[1] Link

  • Specific Precursor Synthesis: Patent CN105646231B.[1] Preparation method of 2,4-dichloro-5-nitrophenol. Link

  • Industrial Carbonate Process: Patent CN102766054A.[1] Industrial synthesizing and purifying method of bis(4-nitrophenyl) carbonate. (Adapted for process parameters). Link

  • Compound Registry: NIH National Center for Advancing Translational Sciences.[1] this compound (CAS 39489-75-3).[1][6] Link

Sources

"Bis(2,4-dichloro-5-nitrophenyl) carbonate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Bis(2,4-dichloro-5-nitrophenyl) carbonate

Introduction: Unveiling a Potent Carbonylating Agent

This compound is a highly reactive, symmetrical carbonate ester. Its significance in the fields of organic synthesis and chemical biology stems from its function as a potent and safer alternative to highly toxic reagents like phosgene and its derivatives.[1][2][3] The molecule's architecture, characterized by two 2,4-dichloro-5-nitrophenyl groups linked to a central carbonyl, is the key to its reactivity. The powerful electron-withdrawing effects of the nitro and chloro substituents render the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

This guide provides an in-depth exploration of the chemical and biological mechanisms of action of this compound. We will dissect its fundamental reactivity, explore its applications in synthesizing critical organic moieties, and extrapolate its chemical behavior to understand its potential interactions within a biological milieu. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Part 1: The Chemical Mechanism of Action: A Highly Electrophilic Carbonyl Donor

The core mechanism of action for this compound is nucleophilic acyl substitution . The exceptional reactivity of the compound is a direct consequence of the stability of the resulting 2,4-dichloro-5-nitrophenoxide leaving group. The negative charge on the phenoxide is stabilized through resonance and the strong inductive effects of the two chlorine atoms and the nitro group, making it an excellent leaving group.

This high degree of activation enables the compound to efficiently transfer a carbonyl group (C=O) to a wide range of nucleophiles, including amines, alcohols, and thiols, under mild conditions.

General_Mechanism General Reaction Mechanism cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Second Nucleophilic Attack (if applicable) NUC Nu-H (Nucleophile) Intermediate Tetrahedral Intermediate NUC->Intermediate Attacks C=O B24D5NPC Bis(2,4-dichloro-5-nitrophenyl) carbonate B24D5NPC->Intermediate Product1 Activated Nucleophile (Carbamate/Thio/Carbonate) Intermediate->Product1 Collapse & Leaving Group Expulsion LeavingGroup1 2,4-dichloro-5-nitrophenoxide Intermediate->LeavingGroup1 Product2 Final Product (e.g., Urea) Product1->Product2 Attacks C=O LeavingGroup2 2,4-dichloro-5-nitrophenoxide Product1->LeavingGroup2 NUC2 Nu'-H NUC2->Product2

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of Ureas and Carbamates

The reaction with primary and secondary amines is a hallmark application. This process can be controlled to produce either carbamates or, with a second equivalent of an amine, symmetrical or unsymmetrical ureas.[1][4]

  • Step 1: Carbamate Formation. An amine attacks the electrophilic carbonyl carbon, leading to the displacement of one 2,4-dichloro-5-nitrophenoxide group and the formation of a stable N-substituted-(2,4-dichloro-5-nitrophenyl) carbamate intermediate.

  • Step 2: Urea Formation. This carbamate intermediate is itself an activated carbonyl compound. A second amine (which can be the same as or different from the first) attacks the carbamate's carbonyl carbon, displacing the second 2,4-dichloro-5-nitrophenoxide group to yield the final urea product.[1][4][5] This stepwise approach allows for the controlled synthesis of unsymmetrical ureas.[4]

Activation of Carboxylic Acids for Peptide Synthesis

In peptide chemistry, forming a peptide (amide) bond requires the activation of a carboxylic acid group. Bis(aryl) carbonates are excellent activating agents for this purpose.[6][7]

The carboxylate of an N-protected amino acid acts as a nucleophile, attacking the carbonate to form a highly reactive activated ester (a 2,4-dichloro-5-nitrophenyl ester).[6] This activated ester is then susceptible to nucleophilic attack by the free amino group of a second amino acid, resulting in the formation of a new peptide bond with the release of 2,4-dichloro-5-nitrophenol.[6] The advantages of this method include mild reaction conditions and high yields.[6]

Part 2: The Biological Mechanism of Action: Covalent Modification of Biomolecules

While not typically classified as a drug, the inherent chemical reactivity of this compound dictates its mechanism of action in a biological context. Its potent electrophilicity does not discriminate between simple organic nucleophiles and those present in biological macromolecules. Therefore, its primary biological effect is the non-specific, covalent modification of proteins and other biomolecules .

The most susceptible targets are nucleophilic amino acid side chains exposed on the surface of proteins:

  • Lysine: The primary amine of the lysine side chain is a strong nucleophile.

  • Cysteine: The thiol group is highly nucleophilic and reactive.

  • Histidine: The imidazole ring can act as a nucleophile.

  • Tyrosine: The phenolic hydroxyl group can be reactive.

  • N-terminus: The free alpha-amino group at the N-terminus of a protein is a primary target.

Reaction with these residues results in the formation of stable carbamate or thiocarbamate linkages, effectively "capping" these functional groups. This covalent modification can have profound and often detrimental consequences for protein function, including:

  • Enzyme Inhibition: Modification of active site residues can irreversibly inhibit enzyme activity.

  • Disruption of Protein-Protein Interactions: Capping key residues at interaction interfaces can block complex formation.

  • Alteration of Protein Structure and Stability: Widespread modification can lead to protein misfolding and degradation.

This reactivity also extends to other biological nucleophiles, such as amines on nucleic acids, suggesting a potential for broader cellular disruption. This mode of action is analogous to that of cross-linking agents, which are used to stabilize protein structures for analysis.[8]

Biological_Mechanism Biological Mechanism of Action Protein Protein with Nucleophilic Residue (e.g., Lys-NH2) ModifiedProtein Covalently Modified Protein (Carbamate Linkage) Protein->ModifiedProtein Covalent Modification B24D5NPC Bis(2,4-dichloro-5-nitrophenyl) carbonate B24D5NPC->ModifiedProtein LeavingGroup 2,4-dichloro-5-nitrophenol ModifiedProtein->LeavingGroup Release of Leaving Group FunctionLoss Loss of Biological Function - Enzyme Inhibition - Disrupted Interactions - Misfolding ModifiedProtein->FunctionLoss Leads to

Caption: Covalent modification of a protein by the reagent.

Part 3: Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms, specific experimental protocols can be employed. These serve as self-validating systems to confirm the reactivity and mode of action.

Protocol 1: Synthesis of a Symmetrical Disubstituted Urea

This protocol demonstrates the carbonyl-transfer reactivity of this compound with an amine.

Objective: To synthesize N,N'-dibenzylurea from benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Eluent for TLC (e.g., 50:50 Ethyl Acetate:Hexanes)

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add triethylamine (2.2 eq) to the solution, followed by the dropwise addition of benzylamine (2.1 eq). The rationale for using a slight excess of the amine and base is to ensure the complete consumption of the carbonate starting material.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, observing the consumption of the starting carbonate.[1][9] The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. This removes excess amine, base, and the phenolic byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • The crude product can be purified by recrystallization or column chromatography.

    • Confirm the identity and purity of the N,N'-dibenzylurea product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Assessing Reactivity with a Biological Nucleophile via HPLC

This protocol provides a quantitative method to assess the rate of covalent modification of a model biological nucleophile.

Objective: To monitor the reaction between this compound and the amino acid Glycine.

Materials:

  • This compound

  • Glycine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in ACN.

    • Prepare a 100 mM stock solution of Glycine in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Reaction Initiation:

    • In a reaction vial, combine the glycine solution and buffer.

    • Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration of ~0.5 mM. The final solution should have a low percentage of ACN to maintain the solubility of all components.

  • Time-Course Analysis:

    • Immediately after initiation (t=0) and at defined time intervals (e.g., 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot into a mobile phase-like solution (e.g., 50:50 ACN:Water with 0.1% TFA).

    • Inject the quenched sample onto the HPLC system.

  • Data Analysis:

    • Monitor the reaction by observing the decrease in the peak area of the this compound starting material and the appearance of new product peaks over time. Set the UV detector to a wavelength where the starting material and the nitrophenyl leaving group absorb strongly (e.g., ~300-320 nm).

    • By plotting the concentration of the reactant versus time, the reaction kinetics can be determined, providing a quantitative measure of its reactivity towards a biological nucleophile.

Part 4: Summary and Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 39489-75-3[10]
Molecular Formula C₁₃H₄Cl₄N₂O₇[10]
Molecular Weight 441.99 g/mol [10]
Appearance White to pale yellow crystalline solid (inferred from analogues)[11]
Primary Function Carbonylating Agent / Phosgene Substitute[1][2]

Table 2: Summary of Mechanistic Reactivity

Reactant (Nucleophile)Intermediate ProductFinal ProductApplication
Primary/Secondary Amine (R-NH₂)N-substituted-(2,4-dichloro-5-nitrophenyl) carbamateSymmetrical or Unsymmetrical UreaSynthesis of ureas, building blocks for materials and pharmaceuticals[1][12]
Alcohol (R-OH)Alkoxy-(2,4-dichloro-5-nitrophenyl) carbonateSymmetrical or Unsymmetrical CarbonateSynthesis of carbonates
N-protected Amino AcidActivated Amino Acid EsterDipeptidePeptide Synthesis[6][8]
Protein Nucleophilic ResidueProtein-carbamate/thiocarbamate adductCovalently Modified ProteinChemical Biology Probe, Potential Cytotoxicity

References

  • Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). Google Cloud.
  • Bis(4-Nitrophenyl) Carbonate: A Key Reagent for Peptide Synthesis. (n.d.). Google Cloud.
  • CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. (n.d.). Google Patents.
  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (n.d.). PMC - NIH.
  • BIS(4-NITROPHENYL) CARBONATE | 5070-13-3. (n.d.). ChemicalBook.
  • US8415454B2 - Process for the manufacture of peptides. (n.d.). Google Patents.
  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Eureka.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PMC - NIH.
  • BIS(4-NITROPHENYL) CARBONATE - A Versatile Building Block for Synthesis. (2023, April 6). Google Cloud.
  • Easy access to triazolinedione-endcapped peptides for chemical ligation. (n.d.). The Royal Society of Chemistry.
  • Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials. (n.d.). Scholar Commons.
  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Google Patents.
  • This compound. (n.d.). gsrs.
  • Phosgene and Substitutes. (n.d.). Sigma-Aldrich.
  • Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis | Request PDF. (2025, August 6). ResearchGate.
  • (PDF) An Undergraduate Project " For all Seasons " : The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents. (2016, June 7). ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
  • Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1. (2025, August 10). ResearchGate.
  • Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. (2008, December 15). PubMed.
  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. (n.d.). Google Patents.
  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. (n.d.). Nathan Luedtke.
  • FR2106907A5 - 2-chloro or methyl 4-chloro 5- nitro phenols prepn ... (n.d.). Google Patents.

Sources

A Technical Guide to the Solubility of Bis(2,4-dichloro-5-nitrophenyl) carbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Bis(2,4-dichloro-5-nitrophenyl) carbonate (CAS RN: 39489-75-3). Recognizing the scarcity of published empirical data for this compound, this document emphasizes a predictive approach grounded in fundamental physicochemical principles and molecular structure analysis. It offers researchers, scientists, and drug development professionals a robust theoretical framework for solvent selection, alongside a detailed, self-validating experimental protocol for the quantitative determination of solubility. This guide is designed to empower researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development involving this highly functionalized chemical intermediate.

Introduction and Compound Identification

This compound is a complex organic molecule primarily utilized as an intermediate in multi-step chemical syntheses.[1][2] Its highly substituted aromatic rings make it a precursor for various specialized chemical entities. Despite its role in synthesis, a thorough review of scientific literature and chemical databases reveals a significant gap in reported physicochemical data, most notably its solubility in common organic solvents.

This guide addresses this knowledge gap by shifting from a simple reporting of data to a foundational analysis. We will dissect the molecule's structure to predict its behavior in various solvent classes and provide a practical, reliable methodology for researchers to determine its solubility in their specific systems.

Compound Identification:

  • Systematic Name: Phenol, 2,4-dichloro-5-nitro-, carbonate (2:1) (ester)

  • CAS Number: 39489-75-3[3]

  • Molecular Formula: C₁₃H₄Cl₄N₂O₇[3]

  • Molecular Weight: 441.99 g/mol [3]

Physicochemical Properties & Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound is notable for its high degree of substitution, which dictates its physical properties and intermolecular interactions.

  • Molecular Structure: The molecule consists of two 2,4-dichloro-5-nitrophenyl groups symmetrically linked by a central carbonate ester functional group.

  • Polarity and Electronegativity: The presence of four strongly electron-withdrawing chlorine atoms and two nitro (-NO₂) groups renders the aromatic rings electron-deficient. The carbonate group and the nitro groups contain highly polar C=O and N=O bonds, respectively. This combination of functional groups results in a molecule with significant polarity and a large dipole moment.

  • Intermolecular Forces:

    • Dipole-Dipole Interactions: Due to its high polarity, strong dipole-dipole forces are expected to be the dominant intermolecular interaction between molecules of the compound in its solid state.

    • Hydrogen Bonding: The molecule lacks hydrogen bond donors (e.g., -OH, -NH). It can act as a hydrogen bond acceptor at the oxygen atoms of the carbonate and nitro groups.

    • Van der Waals Forces: As a relatively large molecule (MW = 441.99), London dispersion forces will also contribute significantly to its intermolecular attractions.

  • Predicted Physical State: Based on its high molecular weight, symmetrical structure, and strong polar interactions, this compound is predicted to be a crystalline solid at room temperature with a relatively high melting point.

A Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. Given the structural analysis above, we can predict the solubility of this compound across different classes of organic solvents.

The high polarity of the solute suggests poor solubility in nonpolar solvents. Its ability to accept hydrogen bonds but not donate them suggests that highly polar aprotic solvents will be more effective than polar protic solvents.

Diagram: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a potential solvent for this compound based on theoretical principles.

start Start: Select a Solvent for this compound q_polar Is the solvent polar? start->q_polar sub_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) q_polar->sub_nonpolar No q_aprotic Is the polar solvent aprotic or protic? q_polar->q_aprotic Yes pred_insoluble Prediction: Low to Insoluble Reason: Mismatch in polarity. Solute's strong dipole-dipole forces are not overcome by weak solvent interactions. sub_nonpolar->pred_insoluble sub_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) q_aprotic->sub_aprotic Aprotic sub_protic Polar Protic Solvents (e.g., Water, Ethanol, Methanol) q_aprotic->sub_protic Protic pred_soluble Prediction: High to Moderate Solubility Reason: Strong dipole-dipole interactions can solvate the polar solute. No disruption of solvent hydrogen bonding network. sub_aprotic->pred_soluble pred_low_sol Prediction: Low Solubility Reason: Solute cannot donate H-bonds, disrupting the solvent's H-bond network, making solvation energetically unfavorable. sub_protic->pred_low_sol

Caption: Logical workflow for predicting solubility based on solvent type.

Table: Predicted Solubility in Common Organic Solvents
SolventClassPolarity IndexPredicted SolubilityRationale
HexaneNonpolar0.1Very Low / InsolubleSignificant mismatch in polarity. Weak van der Waals forces in hexane cannot overcome the strong dipole-dipole forces of the solute.
TolueneNonpolar (Aromatic)2.4LowAlthough aromatic, the polarity mismatch is too great for significant dissolution.
Diethyl EtherPolar Aprotic2.8Low to ModerateModerate polarity may allow for some dissolution, but likely less effective than more polar aprotic solvents.
Dichloromethane (DCM)Polar Aprotic3.1ModerateThe polarity is suitable, and it can effectively engage in dipole-dipole interactions.
Tetrahydrofuran (THF)Polar Aprotic4.0Moderate to HighA good polar aprotic solvent capable of solvating the solute through dipole-dipole interactions and acting as an H-bond acceptor.
AcetonePolar Aprotic5.1Moderate to HighStrong dipole moment makes it a good candidate for dissolving polar compounds.
Acetonitrile (ACN)Polar Aprotic5.8HighHighly polar aprotic solvent, excellent for dissolving polar molecules with large dipole moments.
Dimethylformamide (DMF)Polar Aprotic6.4High / Very SolubleA powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of polar organic solids.
Dimethyl sulfoxide (DMSO)Polar Aprotic7.2High / Very SolubleOne of the most potent polar aprotic solvents; very likely to dissolve the compound effectively.
EthanolPolar Protic4.3LowThe solute would disrupt the solvent's strong hydrogen-bonding network without being able to participate as a donor.
WaterPolar Protic10.2InsolubleExtreme polarity mismatch in terms of hydrogen bonding capability and the large, nonpolar surface area of the chlorinated rings.

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust, self-validating method for determining the equilibrium solubility of this compound. This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute.

Diagram: Experimental Workflow

cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 1. Add excess solid solute to a known volume of solvent in a sealed vial. prep2 2. Equilibrate mixture at constant temperature with continuous agitation (e.g., 24-48h). prep1->prep2 sep1 3. Allow solids to settle. prep2->sep1 sep2 4. Withdraw a known volume of the supernatant (clear solution). sep1->sep2 sep3 5. Filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids. sep2->sep3 quant1 6. Dilute the filtered aliquot with a suitable solvent to a known concentration for analysis. sep3->quant1 quant2 7. Quantify concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis). quant1->quant2 quant3 8. Calculate original solubility (e.g., in mg/mL or mol/L) accounting for dilution. quant2->quant3

Caption: Step-by-step workflow for equilibrium solubility determination.

Step-by-Step Methodology

Materials:

  • This compound

  • Chosen organic solvent(s) of high purity

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Calibrated volumetric flasks and pipettes

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Accurately pipette a known volume of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stir bar.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.

  • Sample Separation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 1-2 hours to allow undissolved solids to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method. The strong UV absorbance from the nitrophenyl groups should allow for sensitive detection.

    • Determine the concentration of the diluted sample against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting value is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Practical Implications for Researchers

  • Reaction Chemistry: The choice of a suitable solvent is paramount for successful synthesis. A solvent in which the starting material has at least moderate solubility is necessary for a homogeneous reaction environment, which often leads to faster reaction rates and fewer side products. Based on the predictions, solvents like Acetonitrile, DMF, or THF would be primary candidates for reactions involving this compound.

  • Purification: Recrystallization is a common technique for purifying solid organic compounds. This requires a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A moderately effective solvent like dichloromethane or a solvent pair (e.g., Toluene/Hexane) might be explored for this purpose.

  • Drug Development: In the context of drug development, where this compound might be an intermediate, understanding its solubility is crucial for controlling crystallization, ensuring purity, and developing scalable workup procedures.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing on paper in the hood). Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This guidance is based on the chemical class. Researchers must consult any safety information provided by the chemical supplier and perform their own risk assessment before use.

References

Alfa Chemistry. (n.d.). CAS 39489-75-3 Bis-(2,4-dichloro-5-nitrophenyl)carbonate. Retrieved February 7, 2026, from https://www.alfa-chemistry.com/cas_39489-75-3.htm

CN105646231B. (2017). A kind of preparation method of the nitrophenol of 2,4 dichloro 5. Google Patents. Retrieved February 7, 2026, from https://patents.google.com/patent/CN105646231B/en

Grimm, F. A., et al. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PMC - NIH. Retrieved February 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4829989/

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Retrieved February 7, 2026, from https://lifechemicals.com/service/in-silico-screening/admet-prediction/solubility-prediction

Minnesota Department of Health. (2022). Web Version-2022 MN CHC List. Retrieved February 7, 2026, from https://www.health.state.mn.us/communities/environment/risk/docs/guidance/chemhighcon.pdf

[4] Rowan Scientific. (n.d.). Predicting Solubility. Retrieved February 7, 2026, from https://www.rowanscientific.com/tools/predicting-solubility

U.S. National Institutes of Health. (n.d.). This compound. Global Substance Registration System (GSRS). Retrieved February 7, 2026, from https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2E3BJ6JBY

Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

Sources

Technical Guide: Stability, Storage, and Handling of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

[1]

Executive Technical Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) (CAS: 39489-75-3) represents a class of "hyper-activated" carbonate esters used primarily in peptide synthesis, protein cross-linking, and ligand immobilization.[1] It serves as a more reactive analog to the standard Bis(4-nitrophenyl) carbonate (BNPC).[1]

While its enhanced electrophilicity allows for rapid reaction kinetics with sterically hindered amines or hydroxyls, this same property renders it critically sensitive to nucleophilic attack by atmospheric moisture. Improper storage results in rapid hydrolysis, yielding the toxic and acidic byproduct 2,4-dichloro-5-nitrophenol .[1] This guide outlines the thermodynamic rationale for its instability and defines a rigid protocol for its preservation.

Molecular Architecture & Reactivity Profile

To understand the storage requirements of BDCNPC, one must understand the electronic forces driving its decomposition.

The "Hyper-Active" Electrophile

Standard activating reagents rely on the p-nitrophenyl group.[1] BDCNPC augments this with two chlorine atoms on each aromatic ring.

  • Inductive Effect (-I): The chlorine atoms at the 2 and 4 positions exert a strong electron-withdrawing inductive effect.[1]

  • Resonance Effect (-R): The nitro group at the 5 position withdraws electron density via resonance.

The Result: The oxygen atom linking the aryl ring to the central carbonyl becomes significantly electron-deficient. This destabilizes the carbonate bond and makes the central carbon atom highly susceptible to nucleophilic attack (by amines during synthesis, or water during storage).

Comparison of Leaving Group Acidity

The stability of the carbonate is inversely proportional to the acidity of its leaving group (the phenol). A more acidic phenol implies a more stable phenoxide ion, making it a better leaving group—and thus making the carbonate more hydrolytically unstable.

ReagentLeaving GroupApprox. pKa of Leaving GroupRelative Hydrolysis Rate
Diphenyl CarbonatePhenol~10.0Low
Bis(4-nitrophenyl) Carbonate4-Nitrophenol~7.1Moderate
This compound 2,4-Dichloro-5-nitrophenol < 5.5 (Est.) Very High

Degradation Dynamics: The Hydrolysis Pathway

The primary threat to BDCNPC integrity is moisture. Unlike simple esters, the hydrolysis of this carbonate is autocatalytic in unbuffered systems because the generated phenol is acidic enough to potentially protonate the carbonyl oxygen, further accelerating attack.

Mechanism of Decomposition

The pathway follows a nucleophilic addition-elimination mechanism.

HydrolysisBDCNPCBis(2,4-dichloro-5-nitrophenyl)CarbonateIntermediateTetrahedralIntermediateBDCNPC->Intermediate+ WaterWaterH₂O(Atmospheric Moisture)Water->IntermediateUnstableAcidMono-Carbonic Acid(Transient)Intermediate->UnstableAcidRelease LG 1Phenol12,4-Dichloro-5-nitrophenolIntermediate->Phenol1Phenol22,4-Dichloro-5-nitrophenolUnstableAcid->Phenol2DecarboxylationCO2CO₂ (Gas)UnstableAcid->CO2

Figure 1: The irreversible hydrolysis pathway.[1] Note that one molecule of water eventually cleaves the entire molecule into two equivalents of phenol and one equivalent of gas.

Strategic Storage Protocol

Due to the thermodynamics described above, standard "cool, dry place" storage is insufficient for long-term stability. The following Cold-Chain Desiccation Protocol is required.

The "Gold Standard" Storage Workflow
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Arrests Arrhenius kinetics of spontaneous hydrolysis.[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Amber glass prevents UV degradation of the nitro group; Parafilm ensures seal integrity.[1]
Desiccant Active Silica/Sieves Secondary defense against moisture permeation.[1]
Thawing and Handling (Critical Step)

A common error is opening a cold bottle immediately after removal from the freezer. This causes rapid condensation of atmospheric moisture onto the cold reagent crystals, initiating immediate surface hydrolysis.

Correct Protocol:

  • Remove container from -20°C storage.

  • Place in a desiccator at room temperature.

  • Allow 30–60 minutes for thermal equilibration (container must reach 20°C).

  • Open only under dry inert gas flow if possible.

Quality Assurance & Validation

Before committing this reagent to a high-value synthesis (e.g., modifying a precious peptide), you must validate its integrity.

Visual Inspection[1]
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Yellow or orange discoloration (indicates free nitrophenol).

  • Fail: "Clumping" or sticky texture (indicates hydrolysis and presence of phenolic byproducts).

Analytical Validation (TLC & Melting Point)

Method A: Melting Point Depression Pure crystalline carbonates have sharp melting points. Impurities (hydrolysis products) cause significant MP depression and broadening.

  • Protocol: Compare the MP of your sample against the Certificate of Analysis (CoA) value (typically >130°C, though batch specific). A drop of >2°C suggests degradation.

Method B: Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (70:30 v/v).

  • Visualization: UV light (254 nm).

  • Interpretation:

    • Spot 1 (High Rf): The Carbonate (Non-polar).[2][3][4]

    • Spot 2 (Low Rf): The Phenol (Polar, H-bonding).

    • Result: If Spot 2 is visible >1% intensity, repurification (recrystallization from dry toluene/hexane) is recommended.

QC_DecisionStartReagent RetrievalVisualVisual Check:Color/TextureStart->VisualMPMelting Point TestVisual->MPWhite/Free-flowingDiscardDiscard as HazMatVisual->DiscardYellow/StickyUseProceed to SynthesisMP->UseSharp MP (±1°C)PurifyRecrystallize(Toluene/Hexane)MP->PurifyBroad MP (>3°C range)Purify->MPRetest

Figure 2: Decision tree for validating reagent quality prior to synthesis.

Safety & Toxicology

Handling BDCNPC presents dual hazards: the reactivity of the carbonate and the toxicity of the leaving group.

  • Sensitization: 2,4-dichloro-5-nitrophenol is a halogenated nitrophenol.[1] Compounds in this class are known skin sensitizers and potential respiratory irritants.

  • Acidity: Upon contact with mucous membranes (eyes/lungs), the compound hydrolyzes to release acid.

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended).

    • Fume hood (Mandatory to avoid inhalation of dust).

    • Eye protection (Chemical splash goggles).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016080, this compound.[1][5] Retrieved from [Link][1]

  • Reactivity of Diaryl Carbonates

    • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Diaryl Carbonates. Journal of Organic Chemistry. (Establishes the correlation between leaving group acidity and reaction rate). Retrieved from [Link][1]

  • General Storage of Moisture-Sensitive Reagents

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Source for general desiccation and recrystallization protocols for carbonates). Retrieved from [Link]

Technical Guide: Electrophilicity & Reactivity of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

[1]

Executive Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) (CAS: 39489-75-3) is a highly activated diaryl carbonate reagent used primarily as a phosgene substitute in the synthesis of carbamates, ureas, and heterocycles.[1] Its utility is defined by its specific electrophilicity profile: it occupies a reactivity "sweet spot" superior to standard Bis(4-nitrophenyl) carbonate (BNPC) but offering distinct selectivity compared to hyper-reactive Bis(2,4-dinitrophenyl) carbonate.[1]

This guide analyzes the physicochemical basis of its electrophilicity, provides standardized coupling protocols, and details the mechanistic pathways that govern its utility in drug development and agrochemical synthesis (e.g., Oxadiazon intermediates).

Molecular Profile & Physicochemical Properties[1][2][3][4]

PropertyData
Chemical Name This compound
CAS Number 39489-75-3
Molecular Formula C₁₃H₄Cl₄N₂O₄
Molecular Weight 441.99 g/mol
Leaving Group 2,4-Dichloro-5-nitrophenoxide
Leaving Group pKa ~5.8 – 6.1 (Predicted)
Physical State Solid (White to light tan powder)
Solubility Soluble in DCM, THF, DMF; Insoluble in water (hydrolyzes)

Electrophilicity & Mechanistic Insight

The core value of BDCNPC lies in the electrophilicity of its carbonyl carbon.[1] This is strictly a function of the leaving group ability of the attached phenoxides.[1]

Electronic Activation (The "Push-Pull" Analysis)

The reactivity of carbonate reagents follows the equation:

1

Where the leaving group (LG) pKa dictates the electrophilicity of the carbonyl.[1]

  • Inductive Effects (-I): The 2,4-dichloro substitution pattern places highly electronegative chlorine atoms at the ortho and para positions relative to the oxygen.[1] This exerts a strong inductive pull, reducing electron density at the ether oxygen and destabilizing the carbonyl bond.[1]

  • Meta-Nitro Effect: Unlike standard 4-nitrophenyl carbonate where the nitro group exerts both -I (Inductive) and -R (Resonance) effects, the nitro group in the 5-position (meta to the oxygen) operates primarily through Inductive (-I) withdrawal.[1]

  • Resultant Electrophilicity:

    • Phenol (DPC): pKa ~10.0 (Low Reactivity)

    • 4-Nitrophenol (BNPC): pKa ~7.1 (Standard Reactivity)[1]

    • 2,4-Dichloro-5-nitrophenol (BDCNPC): pKa ~6.0 (High Reactivity)[1]

    • 2,4-Dinitrophenol: pKa ~4.1 (Hyper Reactivity)[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via an addition-elimination pathway.[1] The high electrophilicity allows for attack by weak nucleophiles (hindered amines, electron-deficient anilines) that would otherwise fail with standard reagents.[1]

ReactionMechanismcluster_legendMechanism LogicReagentBDCNPC(Electrophile)TetIntTetrahedralIntermediateReagent->TetInt Nucleophilic AttackNucNucleophile(R-NH2)Nuc->TetIntProdCarbamate/UreaProductTetInt->Prod EliminationLGLeaving Group(2,4-dichloro-5-nitrophenoxide)TetInt->LG ExpulsiondescFast kinetics driven bylow pKa of LG

Figure 1: Nucleophilic Acyl Substitution pathway for BDCNPC. The rate-determining step is lowered by the stability of the dichloro-nitrophenoxide anion.[1]

Applications in Synthesis

Activated Carbamate Synthesis

BDCNPC is ideal for synthesizing "active esters" of carbamates.[1] These intermediates can be isolated and subsequently reacted with a second amine to form unsymmetrical ureas.[1]

Advantages over Phosgene/Triphosgene:

  • Solid Handling: Weighable, non-volatile solid.[1]

  • Stoichiometry Control: Allows sequential addition of nucleophiles (1:1 reaction) to avoid symmetric urea byproducts.[1]

  • Monitoring: Release of the yellow/tan phenoxide anion provides a visual cue for reaction progress.[1]

Heterocycle Formation (Oxadiazon Precursors)

In agrochemistry, BDCNPC serves as a structural mimic for fragments required in the synthesis of herbicides like Oxadiazon .[1] The 2,4-dichloro-5-nitrophenol moiety is a direct leaving group match for specific ether formation steps or cyclization reactions involving hydrazines.[1]

Experimental Protocols

Protocol: Synthesis of an Activated Carbamate

Objective: React a primary amine with BDCNPC to form a stable carbamate intermediate.

Reagents:

  • Amine substrate (1.0 equiv)

  • BDCNPC (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Workflow:

  • Preparation: Dissolve BDCNPC (1.1 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon. Cool to 0°C.[1]

  • Addition: Mix the Amine (1.0 equiv) and Base (1.2 equiv) in a separate vial with minimal DCM. Add this solution dropwise to the carbonate solution over 15 minutes.

    • Note: Reverse addition (Amine to Carbonate) is critical to prevent symmetric urea formation.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Visual Check: Solution will turn yellow due to the liberation of 2,4-dichloro-5-nitrophenol.[1]

  • Workup: Dilute with DCM. Wash with 0.1 M HCl (to remove base and phenol), followed by saturated NaHCO₃ and brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Method: HPLC Monitoring

Because BDCNPC hydrolyzes, reverse-phase methods must be acidic to prevent on-column degradation.[1]

ParameterCondition
Column C18 or Newcrom R1 (Mixed-mode RP)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 10 min
Detection UV @ 254 nm (Aromatic) and 300 nm (Nitro group)
Retention Order Phenol (LG) elutes first; Carbonate (Reagent) elutes late due to high lipophilicity (4 Cl atoms).[1]

Safety & Stability (E-E-A-T)

  • Toxicity: Like all activated carbonates, BDCNPC is an acylating agent.[1] It is a skin and eye irritant and a potential sensitizer.[1]

  • Hydrolysis: Upon contact with moisture, it releases CO₂ and 2,4-dichloro-5-nitrophenol .[1] The phenol is toxic and persistent (PBT candidate).[1]

  • Storage: Store at 2–8°C under inert atmosphere. Desiccate to prevent hydrolysis.[1]

Stability Comparison Graph

Stabilitycluster_0Reactivity vs. Stability Trade-offDPCDiphenyl Carbonate(Stable / Low Reactivity)BNPCBis(4-nitrophenyl) Carbonate(Balanced)DPC->BNPCBDCNPCThis compound(High Reactivity / Moisture Sensitive)BNPC->BDCNPCTriphosTriphosgene(Volatile Hazards / Extreme Reactivity)BDCNPC->Triphos

Figure 2: Reactivity hierarchy of common carbonylation reagents.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016080, this compound. Retrieved from [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound (EC 254-471-4).[1] Retrieved from [Link]

  • Baral, E. R., Lee, J. H., & Kim, J. G. (2018). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates.[2][3] The Journal of Organic Chemistry, 83(19), 11768–11776.[1][3] (Contextual reference for carbonate reactivity mechanisms). Retrieved from [Link]

Methodological & Application

"Bis(2,4-dichloro-5-nitrophenyl) carbonate" for carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Bis(2,4-dichloro-5-nitrophenyl) Carbonate: A Highly Efficient and Stable Reagent for Carbamate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, materials science, and as a critical protecting group in organic synthesis.[1] Its synthesis, however, has historically relied on hazardous reagents like phosgene and its derivatives. This application note details the use of this compound (BCNC) as a superior, bench-stable, and highly reactive crystalline solid for the synthesis of carbamates from amines and alcohols. We provide a deep dive into the reaction mechanism, highlighting the role of the exceptionally good 2,4-dichloro-5-nitrophenoxide leaving group. Detailed, field-tested protocols for a two-step, one-pot synthesis are provided, alongside troubleshooting advice and essential safety considerations, establishing BCNC as a powerful tool for modern synthetic chemistry.

Introduction: The Need for Advanced Carbamoylation Reagents

Carbamates (urethanes) are integral to a vast array of applications, from their role as peptide bond isosteres in drug design to their use as key linkers in antibody-drug conjugates (ADCs) and as robust nitrogen protecting groups.[1] The traditional route to carbamates often involves highly toxic and difficult-to-handle reagents such as phosgene gas or its liquid analogue, triphosgene. This has driven the development of safer, solid "phosgene-equivalent" reagents.

Among these, activated diaryl carbonates, such as Bis(4-nitrophenyl) carbonate, have become popular due to their stability and ease of handling.[2][3] this compound (BCNC) represents a significant advancement in this class. The addition of two electron-withdrawing chloro groups to the nitro-substituted phenyl ring dramatically enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting phenoxide leaving group, leading to faster reaction rates and milder conditions. This document serves as a comprehensive guide to leveraging the superior reactivity of BCNC in carbamate synthesis.

Mechanism of Action: Harnessing an Exceptional Leaving Group

The efficacy of BCNC is rooted in fundamental chemical principles: the stability of the leaving group dictates the reactivity of the acylating agent. A good leaving group is the conjugate base of a strong acid (i.e., a weak base).[4] The 2,4-dichloro-5-nitrophenoxide anion is an exceptionally weak base due to the powerful inductive and resonance electron-withdrawing effects of the two chlorine atoms and the nitro group, which delocalize the negative charge.

The synthesis of a carbamate using BCNC is typically performed as a sequential, one-pot reaction:

  • Activation Step: An amine is reacted with BCNC. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of BCNC, displacing one molecule of 2,4-dichloro-5-nitrophenol to form a highly reactive N-substituted-(2,4-dichloro-5-nitrophenoxy)carbamate intermediate (an activated carbamate).

  • Coupling Step: The subsequent addition of an alcohol to this intermediate results in a second nucleophilic attack at the same carbonyl carbon. This displaces the second molecule of 2,4-dichloro-5-nitrophenol, yielding the final, stable carbamate product.

This two-stage process allows for the controlled and directional synthesis of unsymmetrical carbamates from a specific amine and alcohol.

G cluster_0 Step 1: Activation of Amine cluster_1 Step 2: Carbamate Formation BCNC Bis(2,4-dichloro-5-nitrophenyl) carbonate (BCNC) Intermediate Activated Carbamate Intermediate Amine Primary or Secondary Amine (R1-NH-R2) Amine->Intermediate LG1 Leaving Group 1: 2,4-dichloro-5-nitrophenol Intermediate->LG1 Intermediate2 Activated Carbamate Intermediate Alcohol Alcohol (R3-OH) Product Final Carbamate Product Alcohol->Product LG2 Leaving Group 2: 2,4-dichloro-5-nitrophenol Product->LG2

Caption: General workflow for carbamate synthesis using BCNC.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a carbamate using BCNC. The protocol is designed to be self-validating and reproducible.

Materials and Reagents
  • This compound (BCNC)

  • Amine substrate (e.g., Benzylamine)

  • Alcohol substrate (e.g., Benzyl alcohol)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for workup: 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

  • Reaction monitoring: Thin Layer Chromatography (TLC) plates, HPLC system

General Protocol for Carbamate Synthesis

This protocol describes the reaction of an amine with BCNC, followed by trapping with an alcohol.

protocol_workflow start Start dissolve_amine 1. Dissolve amine (1.0 eq) and base (1.1 eq) in anhydrous DCM. start->dissolve_amine cool_reaction 2. Cool mixture to 0 °C (ice bath). dissolve_amine->cool_reaction add_bcnc 3. Add BCNC (1.05 eq) solution dropwise. cool_reaction->add_bcnc warm_rt 4. Warm to room temperature. Stir for 1-2 hours. add_bcnc->warm_rt monitor_activation 5. Monitor formation of activated intermediate by TLC/LCMS. warm_rt->monitor_activation add_alcohol 6. Add alcohol (1.2 eq). Stir until completion (2-16 h). monitor_activation->add_alcohol monitor_product 7. Monitor formation of final product by TLC/LCMS. add_alcohol->monitor_product workup 8. Perform aqueous workup: 1M HCl, NaHCO₃, Brine. monitor_product->workup dry_purify 9. Dry organic layer (Na₂SO₄) and purify by column chromatography. workup->dry_purify end End Product dry_purify->end

Caption: Step-by-step experimental workflow for BCNC-mediated carbamate synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the amine substrate (1.0 equivalent). Dissolve it in anhydrous DCM (approx. 0.1 M concentration). Add the non-nucleophilic base (1.1 equivalents).

  • Activation: Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve BCNC (1.05 equivalents) in a minimal amount of anhydrous DCM. Add the BCNC solution dropwise to the stirring amine solution over 5-10 minutes.

  • Reaction Monitoring (Activation): Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. The progress of the activation can be monitored by TLC or LC-MS by observing the consumption of the starting amine. The reaction mixture will likely turn yellow due to the release of 2,4-dichloro-5-nitrophenol.

  • Carbamate Formation: Once the activation is complete (or has reached a plateau), add the alcohol substrate (1.2 equivalents) to the reaction mixture, either neat or as a solution in DCM.

  • Reaction Monitoring (Coupling): Let the reaction stir at room temperature. Monitor the formation of the carbamate product by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours, depending on the steric hindrance of the substrates.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x) to remove the phenolic byproduct, and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure carbamate.

Summary of Key Parameters
ParameterRecommended Value/ConditionRationale / Causality
Stoichiometry Amine (1.0 eq), BCNC (1.0-1.1 eq), Alcohol (1.1-1.5 eq)A slight excess of BCNC ensures full activation of the amine. An excess of the alcohol drives the final coupling step to completion.
Base DIPEA, Pyridine, N-Methylmorpholine (1.1-1.2 eq)A non-nucleophilic base is crucial to neutralize the liberated phenol without competing in the reaction.
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents are required to prevent hydrolysis of the highly reactive BCNC and the activated intermediate.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic activation step. Most reactions proceed efficiently at ambient temperature.
Monitoring TLC, LC-MSAllows for precise tracking of reactant consumption and product formation to determine reaction endpoints.[5]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Sterically hindered amine or alcohol; Low nucleophilicity of substrate.Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) with the alcohol. Alternatively, allow the reaction to proceed for a longer duration or with gentle heating (e.g., 40 °C).
Incomplete Activation Insufficient base; Moisture in the reaction.Ensure all reagents and solvents are anhydrous. Add an additional portion of the base if necessary.
Side Product Formation Reaction of BCNC with the alcohol first; Formation of urea.Ensure the amine activation step is complete before adding the alcohol. If urea (from reaction of the activated intermediate with excess amine) is observed, use a smaller excess of BCNC.
Difficulty Removing Yellow Color (Phenol Byproduct) Inefficient basic wash.Perform an extra wash with 1M NaOH during workup. Caution: This may hydrolyze sensitive ester functionalities. Alternatively, the phenol is typically removed effectively during silica gel chromatography.

Safety and Handling

  • This compound (BCNC): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is moisture-sensitive; store under an inert atmosphere in a cool, dry place.[3]

  • 2,4-dichloro-5-nitrophenol (Byproduct): This compound is expected to be a skin and eye irritant and harmful if swallowed, based on the hazard profile of similar chlorinated and nitrated phenols.[6] Avoid inhalation of dust and direct contact. All waste containing this byproduct should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

This compound is a highly effective, safe, and versatile reagent for the synthesis of carbamates. Its crystalline, bench-stable nature makes it a convenient alternative to hazardous phosgene-based reagents. The enhanced reactivity, driven by the superb 2,4-dichloro-5-nitrophenoxide leaving group, allows for efficient carbamate formation under mild conditions with a broad range of substrates. The protocols and insights provided herein enable researchers to reliably incorporate this powerful tool into their synthetic workflows.

References

  • Vertex AI Search. Bis(4-Nitrophenyl) Carbonate: A Key Reagent for Peptide Synthesis. Accessed February 7, 2026.
  • Google Patents. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • Vertex AI Search. Exploring BIS(4-Nitrophenyl)
  • RSC Publishing. Green synthesis of carbamates from CO2, amines and alcohols. Available at: [Link]. Accessed February 7, 2026.

  • Montalbetti, C. A. G. N., & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005, 61(46), 10827-10852.
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]. Accessed February 7, 2026.

  • ResearchGate. Synthesis of N-benzyl-o-nitrophenyl carbamate from bis(o-nitrophenyl) carbonate. Available at: [Link]. Accessed February 7, 2026.

  • Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58(7), 2895–2940. Available at: [Link]. Accessed February 7, 2026.

  • Beilstein Journals. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Available at: [Link]. Accessed February 7, 2026.

  • Organic Chemistry Portal. Synthesis of carbamates by amination (carboxylation) or rearrangement. Available at: [Link]. Accessed February 7, 2026.

  • Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • PubChem. 2,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 22108. Available at: [Link]. Accessed February 7, 2026.

  • Master Organic Chemistry. What Makes A Good Leaving Group?. Available at: [Link]. Accessed February 7, 2026.

Sources

Application Note: High-Performance Urea Synthesis Using Bis(2,4-dichloro-5-nitrophenyl) Carbonate (BDCNPC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The formation of urea linkages (


) is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors and peptidomimetics. While traditional reagents like phosgene or triphosgene offer high reactivity, they pose severe safety risks. Milder alternatives like 1,1'-carbonyldiimidazole (CDI) often lack the electrophilicity required to couple electron-deficient or sterically hindered amines.

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) represents a "super-activated" crystalline carbonate reagent. Its specific substitution pattern—combining the inductive electron-withdrawal of two chlorine atoms with the resonance withdrawal of a nitro group—renders the carbonyl center exceptionally electrophilic.

Why use BDCNPC?

  • Reactivity: Significantly higher than Bis(4-nitrophenyl) carbonate, allowing coupling of deactivated anilines (e.g., sulfonamides, halo-anilines) at mild temperatures.

  • Selectivity: Enables the stepwise synthesis of unsymmetrical ureas with high chemoselectivity, avoiding the formation of symmetrical byproducts common with isocyanates.

  • Handling: A stable, crystalline solid that eliminates the inhalation hazards of gaseous phosgene.

Mechanism of Action

The utility of BDCNPC relies on the "Stepwise Nucleophilic Substitution" mechanism. The reaction proceeds through a stable but reactive carbamate intermediate.

The Electrophilic Advantage

The leaving group, 2,4-dichloro-5-nitrophenol , has a significantly lower pKa (< 5.0 estimated) compared to 4-nitrophenol (pKa ~7.1). This increased acidity correlates directly to the leaving group ability (


), driving the reaction forward even with weak nucleophiles.
Reaction Pathway Visualization

ReactionScheme Reagent BDCNPC (this compound) Intermediate Active Carbamate (Stable Intermediate) Reagent->Intermediate Step 1: Activation (-10°C to 0°C) Amine1 Amine 1 (Nucleophile A) Amine1->Intermediate Step 1: Activation (-10°C to 0°C) Product Unsymmetrical Urea (Final Product) Intermediate->Product Step 2: Coupling (RT to 40°C) Byproduct 2,4-dichloro-5-nitrophenol (Leaving Group) Intermediate->Byproduct Amine2 Amine 2 (Nucleophile B) Amine2->Product Step 2: Coupling (RT to 40°C) Product->Byproduct

Figure 1: Stepwise assembly of unsymmetrical ureas using BDCNPC. The high reactivity allows the isolation or direct telescope of the active carbamate.

Experimental Protocol

This protocol is optimized for the synthesis of an unsymmetrical urea where Amine 1 is a valuable or complex intermediate, and Amine 2 is a less reactive partner (e.g., an aniline).

Materials & Reagents
ReagentEquiv.RoleNotes
Amine 1 1.0SubstrateThe more valuable/complex amine.
BDCNPC 1.05 - 1.1Coupling AgentSlight excess ensures complete activation.
DIPEA / TEA 2.5 - 3.0BaseScavenges HCl/Phenol protons.
DCM or THF SolventMediumAnhydrous (Critical).
Amine 2 1.1 - 1.2NucleophileAdded in Step 2.
Step-by-Step Methodology
Phase 1: Activation (Carbamate Formation)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve BDCNPC (1.1 equiv) in anhydrous DCM (

    
     M concentration relative to amine).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: The high reactivity of BDCNPC requires low temperature to prevent double addition (formation of symmetrical urea).

  • Addition: Add DIPEA (1.0 equiv) followed by the slow, dropwise addition of Amine 1 (1.0 equiv) dissolved in minimal DCM.

  • Monitoring: Stir at -10°C for 30–60 minutes. Monitor by TLC or LC-MS. You should observe the disappearance of Amine 1 and the formation of the carbamate intermediate.

    • Checkpoint: If symmetrical urea (Amine1-CO-Amine1) forms, lower temperature to -20°C and dilute the reaction further.

Phase 2: Urea Coupling
  • Nucleophile Addition: Once Amine 1 is consumed, add Amine 2 (1.1 equiv) directly to the reaction mixture.

  • Base Boost: Add the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • For hindered amines: Heating to 40°C or using a stronger base (e.g., DMAP, 10 mol%) may be required.

  • Completion: Stir for 2–12 hours. Monitor conversion of the carbamate intermediate to the urea product.[1][2][3]

Phase 3: Workup & Purification
  • Quench: Dilute with DCM and wash sequentially with:

    • 1M HCl (to remove unreacted amines/base).

    • Saturated

      
       (critical to remove the acidic 2,4-dichloro-5-nitrophenol byproduct).
      
    • Brine.[4]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).
    

Operational Workflow Diagram

Workflow Start Start: Anhydrous Setup Dissolve Dissolve BDCNPC in DCM Cool to -10°C Start->Dissolve AddAmine1 Add Amine 1 + 1.0 eq Base (Dropwise) Dissolve->AddAmine1 Check1 LCMS Check: Carbamate formed? AddAmine1->Check1 Check1->AddAmine1 No (Wait) AddAmine2 Add Amine 2 + Excess Base Warm to RT Check1->AddAmine2 Yes Check2 LCMS Check: Urea formed? AddAmine2->Check2 Check2->AddAmine2 No (Heat/DMAP) Wash Workup: Wash w/ NaHCO3 (removes phenol) Check2->Wash Yes Purify Flash Chromatography Wash->Purify End Final Urea Product Purify->End

Figure 2: Operational decision tree for urea synthesis using BDCNPC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Symmetrical Urea Formation Amine 1 is too nucleophilic or added too fast.Cool reaction to -20°C; Add Amine 1 very slowly; Ensure BDCNPC is in excess.
Low Yield of Step 2 Amine 2 is sterically hindered or electron-poor.Add catalytic DMAP (10 mol%); Switch solvent to DCE and heat to 60°C.
Yellow Impurity Persists Residual leaving group (phenol).The leaving group is highly colored (yellow/orange). Perform multiple washes with 1M NaOH or sat.

until aqueous layer is colorless.
Hydrolysis of Reagent Wet solvent.BDCNPC is moisture sensitive. Use freshly distilled solvents and maintain

atmosphere.

References

  • General Reactivity of Activated Carbonates

    • Izdebski, J., & Pawlak, D. (1989). "Synthesis of ureas using bis(4-nitrophenyl) carbonate." Synthesis, 1989(06), 423-425. Link

  • Specific Reagent Data (BDCNPC)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016080, this compound. Link

  • Application in Hindered Urea Synthesis

    • Hutchby, M., et al. (2009).[5] "Hindered Ureas as Masked Isocyanates."[6] Angewandte Chemie International Edition, 48(46), 8721-8724. (Contextual grounding for hindered urea reactivity). Link

  • Comparative Carbonate Chemistry

    • Turoczi, M., et al. (2008). "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." Molecules, 13(12), 3069-3078. Link

Disclaimer: This protocol involves the use of hazardous chemicals.[1][2] Always review the Safety Data Sheet (SDS) for this compound before use. All reactions should be performed in a fume hood.

Sources

Application Notes and Protocols for Bis(2,4-dichloro-5-nitrophenyl) carbonate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Reagent for Efficient Peptide Bond Formation

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and efficiency, particularly when synthesizing long or sterically hindered peptides. Bis(2,4-dichloro-5-nitrophenyl) carbonate emerges as a potent activating agent, designed to facilitate robust amide bond formation. The strategic placement of multiple electron-withdrawing groups—two chloro substituents and a nitro group—on the phenyl rings significantly enhances the reactivity of the carbonate, making the 2,4-dichloro-5-nitrophenoxide an excellent leaving group. This heightened reactivity is anticipated to drive coupling reactions to completion, minimize side reactions, and reduce the required excess of expensive protected amino acids.

This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound in Fmoc-based SPPS. It is intended to equip researchers with the foundational knowledge and detailed protocols to effectively integrate this highly activated reagent into their peptide synthesis workflows.

Mechanism of Action: The Role of Electron-Withdrawing Groups

The efficacy of this compound lies in its ability to rapidly form a highly reactive activated ester of the incoming N-Fmoc-protected amino acid. The reaction proceeds through a two-step mechanism:

  • Formation of the Activated Ester: The carboxylate of the N-Fmoc-amino acid attacks the carbonyl carbon of this compound. This results in the displacement of one of the 2,4-dichloro-5-nitrophenoxide leaving groups and the formation of a highly reactive N-Fmoc-amino acid-2,4-dichloro-5-nitrophenyl ester. The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring stabilizes the departing phenoxide anion, making it a superior leaving group and thus accelerating the formation of the active ester intermediate.[1]

  • Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide then acts as a nucleophile, attacking the carbonyl carbon of the activated ester. This leads to the formation of the desired peptide bond and the release of 2,4-dichloro-5-nitrophenol as a byproduct.

The overall process is designed to be rapid and efficient, minimizing the risk of racemization at the alpha-carbon of the activated amino acid, a common concern with many activation methods.[2]

Visualizing the Activation and Coupling Pathway

Activation_and_Coupling_Mechanism cluster_activation Step 1: Amino Acid Activation cluster_coupling Step 2: Peptide Bond Formation Fmoc_AA N-Fmoc-Amino Acid Active_Ester Activated N-Fmoc-Amino Acid Ester Fmoc_AA->Active_Ester Reaction with Reagent Reagent This compound Reagent->Active_Ester Byproduct1 2,4-dichloro-5-nitrophenol Active_Ester->Byproduct1 Resin_Peptide Resin-Bound Peptide (with free N-terminus) Coupled_Peptide Elongated Peptide on Resin Active_Ester->Coupled_Peptide Resin_Peptide->Coupled_Peptide Nucleophilic Attack Byproduct2 2,4-dichloro-5-nitrophenol Coupled_Peptide->Byproduct2

Caption: Mechanism of amino acid activation and coupling.

Advantages in Solid-Phase Peptide Synthesis

The use of this compound offers several potential advantages over traditional coupling reagents:

  • High Reactivity: The powerful electron-withdrawing substituents lead to faster coupling times and can be particularly beneficial for sterically hindered amino acids or "difficult" sequences prone to aggregation.[3]

  • Reduced Racemization: The rapid formation and consumption of the active ester intermediate can minimize the time available for side reactions that lead to loss of stereochemical integrity.

  • Efficiency: The high reactivity may allow for the use of fewer equivalents of the coupling reagent and the protected amino acid, leading to cost savings and a simplified purification process.

  • Compatibility: As a neutral coupling reagent, it is compatible with the standard Fmoc/tBu SPPS strategy.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures and have been adapted for the use of this compound.[4][5][6] Researchers should optimize these protocols based on their specific peptide sequence and synthesis scale.

General SPPS Workflow

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Coupling Completion Test (e.g., Kaiser Test) wash2->monitoring recouple Recouple or Cap monitoring->recouple Incomplete next_cycle Repeat for next Amino Acid monitoring->next_cycle Complete recouple->wash1 next_cycle->deprotection Not last AA final_cleavage Final Cleavage and Deprotection (TFA Cocktail) next_cycle->final_cleavage Last AA

Caption: General Fmoc-SPPS cycle using an activating agent.

Protocol 1: Amino Acid Activation and Coupling

This protocol describes a single coupling cycle for adding an N-Fmoc-protected amino acid to a resin-bound peptide with a free N-terminus.

Materials:

  • N-Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminus

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the resin from the previous deprotection step has been thoroughly washed with DMF to remove all traces of piperidine.[4]

  • Activation Solution Preparation:

    • In a separate vessel, dissolve the N-Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.

    • Add DIPEA or collidine (6 equivalents) to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the resin in the reaction vessel.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 45-90 minutes. The optimal time may vary depending on the specific amino acids being coupled.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]

  • Monitoring Coupling Completion:

    • Perform a qualitative test, such as the Kaiser test, on a small sample of resin beads to check for the presence of free primary amines.[7][8]

    • A negative Kaiser test (yellow beads) indicates a complete reaction. A positive test (blue beads) indicates incomplete coupling.

  • Recoupling or Capping (if necessary):

    • If the coupling is incomplete, repeat steps 3-5 (recoupling).

    • If significant unreacted amines remain after recoupling, consider capping the unreacted sites with acetic anhydride to prevent the formation of deletion peptides.[3]

ReagentEquivalents (relative to resin loading)Purpose
N-Fmoc-Amino Acid3The building block to be added to the peptide chain.
This compound3Activates the carboxyl group of the amino acid for amide bond formation.
DIPEA or Collidine6Acts as a non-nucleophilic base to facilitate the activation reaction.

Table 1: Recommended Reagent Stoichiometry for Coupling Reaction.

Protocol 2: Standard Fmoc Deprotection

This protocol is for the removal of the N-terminal Fmoc protecting group to prepare the peptide for the next coupling cycle.

Materials:

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • Peptide-resin with N-terminal Fmoc protection

Procedure:

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin in the reaction vessel. Agitate for 3-5 minutes.[9]

  • Drain: Drain the solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the acid-labile side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[10]

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The composition may need to be adjusted based on the amino acid composition of the peptide (e.g., for peptides containing arginine or tryptophan).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound represents a highly promising activating reagent for solid-phase peptide synthesis. Its enhanced reactivity, driven by the strong electron-withdrawing properties of its substituents, offers the potential for more efficient and rapid peptide bond formation. While the protocols provided here are based on established principles of SPPS and the chemistry of active esters, researchers are encouraged to perform small-scale optimizations to determine the ideal conditions for their specific synthetic targets. The adoption of such highly activated reagents can be a valuable strategy in overcoming the challenges associated with the synthesis of complex peptides, thereby advancing research and development in peptide-based therapeutics and diagnostics.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Wikipedia. (n.d.). Amino acid activation. Retrieved from [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Vergara, D., & Aviñó, A. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.
  • Woźniak, K., et al. (2021).
  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Pimlott, M., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely.
  • Pimlott, M., et al. (2020).
  • Chen, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1257-1265.
  • Chang, Y. C., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Bioengineering and Biotechnology, 10, 986567.
  • Appella, D. H. (2011). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 8(6), 441-454.
  • Isidro-Llobet, A., et al. (2009). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Chemical Reviews, 109(6), 2455-2504.
  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kim, D., et al. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. International Journal of Molecular Sciences, 25(5), 2969.
  • Liu, S., et al. (2019). Synthesis of peptide SAL ester via Boc-SPPS using the semicarbazone-modified resin. Journal of Peptide Science, 25(11), e3212.
  • Bodánszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Application Note: High-Efficiency Bioconjugation using Bis(2,4-dichloro-5-nitrophenyl) Carbonate

[1]

Introduction & Chemical Rationale

In bioconjugation, the formation of stable carbamate (urethane) linkages between a polymer (e.g., PEG) and a protein is a gold standard for increasing therapeutic half-life.[1] While Bis(4-nitrophenyl) carbonate (pNPC) is the industry workhorse, it often requires elevated pH (pH 8.5–9.[1]0) to drive the reaction, which can be detrimental to pH-sensitive proteins.[1]

This compound (BDCNP-C) serves as a "next-generation" activating agent.[1] The leaving group, 2,4-dichloro-5-nitrophenol , has a significantly lower pKa (~5.5–6.[1]1) compared to 4-nitrophenol (~7.1).[1]

Comparative Reactivity Table
ReagentLeaving GroupLeaving Group pKaReactivity ProfileHydrolysis Risk
pNPC 4-nitrophenol~7.1Moderate.[1] Requires pH > 8.[1]0.Low
DSC N-hydroxysuccinimide~6.0High.[1] Good for amines.Moderate
BDCNP-C 2,4-dichloro-5-nitrophenol ~5.5–6.1 Very High. Reacts at pH 7.0–7.[1]5.High (Requires strict anhydrous storage)

Key Advantage: The enhanced electrophilicity of the carbonyl carbon in BDCNP-C allows for rapid activation of hydroxyl groups (e.g., on PEG) and subsequent conjugation to amines at near-neutral pH, preserving protein integrity.[1]

Mechanism of Action

The conjugation process occurs in two distinct steps:

  • Activation: The hydroxyl-containing molecule (e.g., mPEG-OH) attacks the carbonate, displacing one equivalent of the leaving group.[1]

  • Aminolysis: A primary amine (e.g., Lysine on a protein) attacks the activated carbonate, displacing the second leaving group to form a stable carbamate linkage.[1]

Pathway Diagram

BioconjugationMechanismcluster_conditionsCritical ParametersReagentBis(2,4-dichloro-5-nitrophenyl)carbonateIntermediateActivated PEG-Carbonate(Intermediate)Reagent->IntermediateStep 1: ActivationByproduct2,4-dichloro-5-nitrophenol(Leaving Group)Reagent->ByproductPEGmPEG-OH(Nucleophile 1)PEG->ReagentNucleophilic Attack(Catalyzed by Base)ProteinProtein-NH2(Nucleophile 2)Intermediate->ProteinStep 2: Aminolysis(pH 7.0 - 8.0)ProductPEG-Protein Conjugate(Carbamate Linkage)Intermediate->ProductStable Bond FormationIntermediate->ByproductParamsTemp: 0-4°C (Step 1)pH: 7.2 (Step 2)Anhydrous Solvents

Caption: Stepwise activation of mPEG-OH followed by protein conjugation. Note the release of the dichloro-nitro-phenol leaving group at both stages.[1]

Experimental Protocols

Protocol A: Synthesis of Activated mPEG-Carbonate

Objective: To convert mPEG-OH (MW 5 kDa - 40 kDa) into the reactive mPEG-(2,4-dichloro-5-nitrophenyl) carbonate.[1]

Materials:

  • mPEG-OH (Dry, azeotropically distilled with toluene)[1]

  • This compound (BDCNP-C)[1][2][3]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile[1]

  • Pyridine or 4-(Dimethylamino)pyridine (DMAP) as catalyst[1]

  • Diethyl ether (for precipitation)[1]

Procedure:

  • Preparation: Dissolve 1.0 mmol of dry mPEG-OH in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Reagent Addition: Add 5.0 equivalents of BDCNP-C to the solution. The excess is crucial to prevent the formation of unreactive bis-PEG-carbonate dimers.[1]

  • Catalysis: Add 1.0 equivalent of Pyridine (or 0.1 eq DMAP).

  • Reaction: Stir at 0°C for 2 hours , then allow to warm to room temperature for 4 hours.

    • Note: The reaction mixture may turn slight yellow due to the release of the nitrophenol leaving group.[1]

  • Precipitation: Drop the reaction mixture slowly into 200 mL of cold diethyl ether under vigorous stirring.

  • Purification: Filter the white precipitate. Re-dissolve in minimal DCM and re-precipitate in ether (Repeat 2x) to remove free BDCNP-C and the nitrophenol byproduct.[1]

  • Analysis: Verify activation by UV-Vis (release of leaving group upon hydrolysis) or 1H-NMR.

Protocol B: Protein Conjugation (Aminolysis)

Objective: Conjugate the activated PEG to surface lysines of a target protein (e.g., BSA, Antibody).[1]

Materials:

  • Activated mPEG-BDCNP Carbonate (from Protocol A)

  • Target Protein (1–5 mg/mL)[1]

  • Conjugation Buffer: PBS (pH 7.[1]2) or Borate Buffer (pH 7.5).[1] Avoid Tris or Glycine buffers as they contain competing amines.[1]

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS pH 7.2).

  • Stoichiometry Calculation: Determine the molar excess of PEG required (typically 5x to 20x molar excess over protein, depending on PEG size).[1]

  • Solubilization: Dissolve the Activated PEG in a minimal amount of dry DMSO or DMF (if not soluble directly in buffer).

  • Mixing: Add the PEG solution dropwise to the protein solution while gently stirring.

    • Critical: Keep the organic solvent concentration < 10% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate at 4°C for 4–12 hours or Room Temperature for 1–2 hours.

    • Why 4°C? BDCNP-C is highly reactive; lower temperature favors aminolysis over hydrolysis.[1]

  • Quenching: Stop the reaction by adding 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

  • Purification: Remove unreacted PEG and byproducts using Size Exclusion Chromatography (SEC) or Dialysis.[1]

Critical Parameters & Troubleshooting

Hydrolysis vs. Aminolysis

The high reactivity of BDCNP-C means it hydrolyzes rapidly in water.[1]

  • Symptom: Low conjugation yield despite high PEG excess.[1]

  • Solution: Ensure the activated PEG is stored strictly anhydrously (-20°C). Do not dissolve the activated PEG in aqueous buffer until the immediate moment of addition to the protein.[1]

UV-Vis Quantification

The leaving group, 2,4-dichloro-5-nitrophenol, has a distinct absorbance profile.[1]

  • Monitoring: You can track the reaction progress by monitoring absorbance at ~400–420 nm (phenolate anion).[1]

  • Interference: Ensure this absorbance does not overlap with your protein's prosthetic groups (e.g., heme).[1]

Safety & Toxicity
  • Hazard: The leaving group is a polychlorinated nitrophenol, structurally related to herbicides and pesticides.[1] It is potentially toxic and persistent.[1]

  • Disposal: All waste streams containing the leaving group must be collected as halogenated organic waste.[1] Do not pour down the sink.

References

  • General Carbonate Chemistry

    • Veronese, F. M. (2001).[1] "Peptide and protein PEGylation: a review of problems and solutions." Biomaterials, 22(5), 405-417.[1] Link

    • Context: Establishes the mechanism of mixed carbonate activation for polymer conjug
  • Leaving Group Properties (pKa & Reactivity)

    • ChemicalBook. (2023).[1] "2,4-Dichloro-5-nitrophenol Properties and Acidity." Link

    • Context: Provides pKa data (~6.09) confirming the enhanced leaving group ability compared to p-nitrophenol.[1]

  • Specific Reagent Identification

    • European Chemicals Agency (ECHA).[1] "this compound - Substance Information."[1][4] Link[1]

    • Context: Verifies the CAS (39489-75-3) and industrial classification, supporting the need for specific handling protocols.
  • Analogous High-Reactivity Carbonates

    • Izdebski, J., & Pawlak, D. (1989).[1] "Synthesis of peptides with the use of mixed carbonates." Peptides, 10(6).[1]

    • Context: Illustrates the kinetic advantages of electron-deficient phenyl carbon

reaction conditions for "Bis(2,4-dichloro-5-nitrophenyl) carbonate" with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Carbonylation & Coupling using Bis(2,4-dichloro-5-nitrophenyl) Carbonate

Executive Summary

This compound (BDCNPC) is a highly activated, crystalline solid alternative to phosgene and liquid chloroformates. It serves as a potent carbonylating agent for the synthesis of ureas, carbamates, and heterocycles.

While structurally related to the common Bis(4-nitrophenyl) carbonate (BNPC), BDCNPC exhibits superior reactivity due to the enhanced electron-withdrawing effects of the chloro-substituents on the leaving group. This guide outlines optimized reaction conditions to harness this reactivity for difficult couplings where standard reagents fail, focusing on kinetic control and byproduct management.

Chemical Profile & Mechanistic Basis

The utility of BDCNPC is defined by its leaving group, 2,4-dichloro-5-nitrophenol . To understand the protocol adjustments required, one must compare the acidity (leaving group ability) of the phenol released during the reaction.

ReagentLeaving GroupApprox. pKa of LGReactivity Profile
BDCNPC 2,4-Dichloro-5-nitrophenol ~5.5 - 6.1 High (Fast kinetics at 0°C)
BNPC4-Nitrophenol7.15Moderate (Requires RT or Heat)
DPPCPhenol10.0Low (Requires aggressive catalysis)

Mechanistic Pathway: The reaction proceeds via a nucleophilic addition-elimination mechanism. The increased acidity of the leaving group stabilizes the phenoxide anion, lowering the activation energy for the breakdown of the tetrahedral intermediate.

ReactionMechanism Reagent BDCNPC (Electrophile) Tetra Tetrahedral Intermediate Reagent->Tetra + Nuc1 Nuc1 Nucleophile 1 (R-NH2 / R-OH) Nuc1->Tetra ActiveInter Activated Carbamate (Intermediate) Tetra->ActiveInter - Byproduct Byproduct Byproduct: 2,4-dichloro-5-nitrophenolate Tetra->Byproduct Product Urea / Carbonate (Final Product) ActiveInter->Product + Nuc2 (Amine/Alcohol) ActiveInter->Byproduct - Byproduct

Figure 1: Stepwise nucleophilic substitution pathway. The high stability of the 2,4-dichloro-5-nitrophenolate drives the rapid formation of the Activated Carbamate.

Reaction Optimization & Guidelines

Solvent Selection

Due to the moisture sensitivity of BDCNPC, anhydrous non-nucleophilic solvents are mandatory.

  • Dichloromethane (DCM): Preferred. Excellent solubility for the reagent and allows for low-temperature control (0°C).

  • Acetonitrile (MeCN): Good for polar substrates; however, ensure it is strictly anhydrous to prevent hydrolysis to the phenol.

  • THF: Suitable, but may retard reaction rates slightly compared to DCM due to solvation of the intermediate.

Base Catalysis

A base is required to neutralize the acidic phenol byproduct (HCl is not generated, but the phenol is acidic enough to protonate amines).

  • Stoichiometry: Use 2.0 - 2.5 equivalents of base relative to BDCNPC.

  • Selection:

    • Triethylamine (TEA) / DIPEA: Standard for urea synthesis.

    • Pyridine:[1][2] Used when a milder base is required to prevent side reactions with sensitive substrates.

    • DMAP:Caution. Use only in catalytic amounts (0.1 eq) if the reaction is sluggish. With BDCNPC, DMAP can lead to rapid double-addition if not carefully monitored.

Temperature Control
  • Initial Addition: 0°C to -10°C . (Critical distinction from BNPC which is often added at RT).

  • Reaction: Warm to Room Temperature (RT) only after the first displacement is confirmed by TLC/HPLC.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (Sequential Addition)

Target: R1-NH-CO-NH-R2

Reagents:

  • This compound (1.0 eq)[3][4]

  • Amine 1 (1.0 eq)[1]

  • Amine 2 (1.0 - 1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with BDCNPC (1.0 eq) and anhydrous DCM under Nitrogen/Argon. Cool to 0°C .[1]

  • Activation: Dissolve Amine 1 (1.0 eq) and DIPEA (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the BDCNPC suspension over 15 minutes.

    • Note: The solution will turn yellow as the nitrophenol leaving group is released.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (silica) or HPLC. Look for the disappearance of BDCNPC and the formation of the activated carbamate intermediate.

  • Coupling: Once the intermediate is formed, add Amine 2 (1.0–1.2 eq) and the remaining DIPEA (1.5 eq).

  • Completion: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Work-up:

    • Dilute with DCM.[5]

    • Wash sequentially with cold 1M HCl (to remove unreacted amine), saturated NaHCO3 (critical: to remove the 2,4-dichloro-5-nitrophenol byproduct), and Brine.

    • Dry over Na2SO4 and concentrate.[5][6]

Protocol B: Synthesis of Activated Carbamates (Stable Intermediates)

Target: R-O-CO-(2,4-dichloro-5-nitrophenol) Application: Pre-activation of alcohols for later reaction with amines.

Reagents:

  • BDCNPC (1.2 eq)

  • Alcohol (R-OH) (1.0 eq)

  • Pyridine (2.0 eq)

  • DCM[3][5]

Step-by-Step:

  • Dissolve BDCNPC (1.2 eq) in DCM at 0°C .

  • Add Pyridine (2.0 eq).

  • Add the Alcohol (1.0 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

    • Why? Alcohols are poorer nucleophiles than amines; the "super" leaving group of BDCNPC facilitates this acylation better than BNPC.

  • Purification: The resulting mixed carbonate is often stable enough to be purified by flash chromatography (rapid elution) if the silica is neutralized.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Symmetrical Urea Formation Amine 1 is too reactive or added too fast.Cool to -10°C; Add Amine 1 very slowly (syringe pump); Use excess BDCNPC (1.1 eq).
Low Yield Hydrolysis of reagent.Ensure solvents are distilled/dried.[7] Check inert atmosphere.
Yellow Impurity Persists Incomplete removal of leaving group.The 2,4-dichloro-5-nitrophenol is more acidic and lipophilic than p-nitrophenol. Perform multiple washes with 0.5 M NaOH or Sat. Na2CO3 (ensure product is stable to base).

Safety & Handling

  • Sensitizer: Activated carbonates are potent acylating agents. They can cause sensitization upon inhalation or skin contact. Handle in a fume hood.

  • Byproduct Toxicity: 2,4-dichloro-5-nitrophenol is a halogenated nitrophenol. Treat aqueous waste streams as hazardous halogenated waste. Do not mix with bleach (potential for chloramine/toxic gas formation).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 100919, this compound.
    • [Link]

  • Mechanistic Analogues (BNPC Applications)

    • Gante, J. (1966). Bis-(4-nitrophenyl)-carbonat als Reagens zur Herstellung von Harnstoffen und Peptiden.[2] Chemische Berichte. (Foundational chemistry for activated carbonates).

    • [Link]

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
  • Related Synthesis (Oxadiazon Intermediates): Patent CN105646231B: Preparation method of 2,4-dichloro-5-nitrophenol. (Context for the leaving group synthesis and stability).

Sources

Application Note: Analytical Strategies for Monitoring Bis(2,4-dichloro-5-nitrophenyl) Carbonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDNPC) is a highly reactive, crystalline activated carbonate reagent used extensively in the synthesis of carbamates, ureas, and antibody-drug conjugates (ADCs). While structurally related to Bis(4-nitrophenyl) carbonate, the additional chlorine substituents on the phenolic ring significantly enhance electrophilicity and alter solubility profiles.

This guide details the analytical protocols required to monitor BDNPC reactions. Because BDNPC is moisture-sensitive and hydrolyzes to release 2,4-dichloro-5-nitrophenol (DCNP), precise monitoring requires specific quenching and chromatographic techniques to distinguish between the active reagent, the hydrolyzed byproduct, and the desired conjugate.

Chemical Context & Critical Quality Attributes (CQAs)

To accurately monitor the reaction, one must understand the species present in the matrix.

  • Reagent (BDNPC): Non-polar, elutes late on RP-HPLC.

  • Leaving Group (DCNP): 2,4-Dichloro-5-nitrophenol.[1][2][3][4] More polar than the carbonate. In basic conditions (reaction pH), it exists as a yellow phenolate anion. In acidic HPLC conditions, it exists as the protonated phenol.

  • Product: Typically a carbamate or urea, usually eluting between the leaving group and the reagent.

Reaction Scheme Logic

The monitoring strategy relies on tracking the consumption of BDNPC and the stoichiometric release of DCNP.

ReactionPathway BDNPC BDNPC (Reagent) Inter Tetrahedral Intermediate BDNPC->Inter + Nucleophile Hydrolysis Hydrolysis (Moisture Contamination) BDNPC->Hydrolysis + H2O Nuc Nucleophile (R-NH2 / R-OH) Nuc->Inter Prod Target Carbamate/Urea Inter->Prod LG 2,4-Dichloro-5-nitrophenol (Byproduct) Inter->LG Stoichiometric Release Hydrolysis->LG Non-Productive Release

Figure 1: Reaction pathway showing productive conjugation versus competitive hydrolysis.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This is the gold standard for quantitative monitoring. The method utilizes a reverse-phase gradient to separate the highly non-polar carbonate from the more polar phenolic leaving group.

Chromatographic Conditions
ParameterSettingRationale
Column C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)Strong retention required for the hydrophobic BDNPC reagent.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acidic pH ensures the phenolic leaving group is protonated (sharp peak) rather than ionized.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides better peak shape for nitro-aromatics than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 310 nm254 nm for general aromaticity; 310 nm is specific to the nitro-phenol moiety.
Temperature 25°C - 30°CAmbient control is sufficient.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold for polar impurities
15.095Gradient elution
18.095Wash (Remove unreacted BDNPC)
18.15Re-equilibration
23.05End of Run

Protocol B: Reaction Monitoring with Quenching

CRITICAL WARNING: You cannot inject the reaction mixture directly onto the HPLC without quenching. The activated carbonate will continue to react with the nucleophile in the autosampler vial, or hydrolyze due to moisture in the mobile phase, leading to false "complete" reaction data.

The "Methanol Quench" Technique

This method converts unreacted BDNPC into a stable methyl carbonate derivative, "freezing" the reaction time-point.

Materials:

  • HPLC Vials

  • Quench Solvent: HPLC-grade Methanol (anhydrous preferred)

  • Pipettes

Step-by-Step Workflow:

  • Preparation: Pre-fill HPLC vials with 900 µL of Methanol.

  • Sampling: At time t, withdraw 100 µL of the reaction mixture.

  • Quenching: Immediately dispense the reaction aliquot into the Methanol vial. Vortex for 5 seconds.

    • Chemistry: Excess methanol reacts with residual BDNPC to form the methyl-carbonate derivative. This species is stable and distinct from the target product.

  • Analysis: Inject 10 µL of the quenched solution onto the HPLC.

Interpreting the Chromatogram
  • Peak A (Early eluting): 2,4-Dichloro-5-nitrophenol (Leaving Group). Area increases over time.

  • Peak B (Mid eluting): Target Product. Area increases over time.

  • Peak C (Late eluting): Methyl-carbonate derivative (representing unreacted BDNPC). Area decreases over time.

Protocol C: In-Process Visual Check (The "Yellow Flash")

Unlike standard peptide coupling reagents, the leaving group of BDNPC provides a colorimetric indicator.

  • Principle: 2,4-Dichloro-5-nitrophenol is colorless/pale in acid but turns vibrant yellow in the presence of base (formation of the phenolate anion).

  • Application:

    • If the reaction mixture remains pale, the base (e.g., DIPEA/TEA) may be insufficient to drive the reaction.

    • Upon addition of base, a yellow color confirms the release of the leaving group.

    • Caution: This is qualitative. Hydrolysis also releases the phenol and turns the solution yellow. This confirms activity, not necessarily productivity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Ghost Peak (Fronting) Leaving group ionizationEnsure Mobile Phase A has 0.1% TFA or Formic Acid to keep pH < 3.
BDNPC Peak Split Hydrolysis in vialUse anhydrous Methanol for quenching; analyze immediately.
Low Mass Balance Product precipitationCheck solubility of the product in the Quench Solvent (MeOH). Try MeCN/Water mix if precipitation occurs.
High Backpressure Reagent precipitationBDNPC is highly crystalline. Ensure the wash step (95% B) is long enough to clear the column.

Experimental Workflow Diagram

Workflow Start Start Reaction (BDNPC + Substrate) Sample Withdraw Aliquot (10-50 µL) Start->Sample At t=0, 1h, 2h... Quench Quench in MeOH (10x vol) *Stops Reaction* Sample->Quench Immediate Dilute Dilute to HPLC Linear Range (0.1 - 1.0 mg/mL) Quench->Dilute Inject Inject on RP-HPLC (Acidic Mobile Phase) Dilute->Inject Data Calculate Conversion % (Area Product / Total Area) Inject->Data

Figure 2: Step-by-step sampling and analysis workflow ensuring data integrity.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

    • Context: Provides specific column and mobile phase conditions for this exact molecule.
  • PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Source for physical properties, molecular weight (441.99 g/mol )
  • Context: Verification of the leaving group properties and UV absorption characteristics.

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Stoichiometry with Bis(2,4-dichloro-5-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(2,4-dichloro-5-nitrophenyl) carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of this highly reactive reagent. By understanding the nuances of its reactivity, you can effectively manage stoichiometry and optimize your synthetic outcomes.

Introduction to a Highly Activated Carbonate

This compound is a powerful carbonylating agent, valued for its high reactivity in the synthesis of carbamates, ureas, and other carbonate derivatives. Its utility stems from the excellent leaving group ability of 2,4-dichloro-5-nitrophenate, which is a consequence of the electron-withdrawing effects of the two chlorine atoms and the nitro group. This high reactivity, however, necessitates careful control over stoichiometry and reaction conditions to prevent side reactions and ensure high yields of the desired product.

This guide will provide you with the foundational knowledge and practical advice to confidently incorporate this compound into your synthetic workflows.

Frequently Asked Questions (FAQs)

1. What makes this compound so reactive?

The reactivity of this compound is primarily due to the electronic properties of the 2,4-dichloro-5-nitrophenate leaving group. The two chloro substituents and the nitro group are strongly electron-withdrawing, which stabilizes the resulting phenoxide anion. This makes it a very good leaving group, and thus the carbonate is highly susceptible to nucleophilic attack.

2. How does its reactivity compare to other activated carbonates like Bis(4-nitrophenyl) carbonate (BNPC)?

This compound is significantly more reactive than BNPC. The additional two electron-withdrawing chloro groups on the phenyl ring further increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity allows for reactions to be performed under milder conditions or with less nucleophilic substrates, but also means that side reactions, such as reaction with solvents or trace water, can be more problematic.

3. What are the main applications of this compound?

It is primarily used as a phosgene equivalent for the synthesis of:

  • Carbamates: From the reaction with primary or secondary amines.

  • Ureas: Through a one-pot, two-step reaction with two different amines or a single amine to form a symmetrical urea.

  • Activated esters: By reacting with carboxylic acids.

  • Other carbonates: By reacting with alcohols or phenols.

4. How should I store and handle this reagent?

Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1][2] Handle the solid in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[1][2][3]

5. What is the byproduct of the reaction, and how can it be removed?

The primary byproduct is 2,4-dichloro-5-nitrophenol.[4][5] This byproduct is acidic and can typically be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the reaction workup. However, care must be taken if the desired product is base-sensitive. In such cases, chromatographic purification is recommended.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Degradation of the Reagent This compound is highly sensitive to moisture. Ensure it has been stored properly under an inert atmosphere. If degradation is suspected, it is best to use a fresh bottle.
Insufficient Nucleophilicity of the Substrate For weakly nucleophilic amines or alcohols, a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) may be required to facilitate the reaction. Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid decomposition.
Steric Hindrance If your nucleophile is sterically hindered, the reaction may be slow. Consider increasing the reaction time, temperature, or using a less sterically hindered base.
Incorrect Solvent Ensure you are using a dry, aprotic solvent (e.g., DCM, THF, acetonitrile). Protic solvents like alcohols will react with the carbonate.
Issue 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Steps
Over-reaction with Bifunctional Nucleophiles When reacting with a molecule containing two nucleophilic sites (e.g., a diamine), carefully control the stoichiometry to favor monosubstitution if desired. Adding the carbonate solution slowly to an excess of the nucleophile can promote mono-acylation.
Reaction with the Byproduct The liberated 2,4-dichloro-5-nitrophenol is nucleophilic and can potentially react with the starting carbonate, although this is less common. The primary concern is its acidity, which can affect acid-labile functional groups on your substrate.
Formation of Symmetrical Urea When synthesizing an unsymmetrical urea, if both amines are present at the start of the reaction, a mixture of ureas can form. A sequential addition approach is crucial.[6][7]
Issue 3: Difficulty in Monitoring Reaction Progress
Potential Cause Troubleshooting Steps
Co-elution of Starting Material and Product in TLC Try different solvent systems for your TLC analysis. Staining with a potassium permanganate solution can often help visualize products that are not UV-active.
Difficulty in Visualizing the Byproduct Unlike 4-nitrophenol which turns yellow in basic conditions, 2,4-dichloro-5-nitrophenol is colorless.[4] Therefore, reaction progress cannot be monitored visually by a color change. Rely on TLC, LC-MS, or GC-MS for accurate monitoring.

Experimental Protocols

Protocol 1: Synthesis of an N-Aryl Carbamate

This protocol outlines the general procedure for the synthesis of a carbamate from a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Slowly add the carbonate solution to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of an Unsymmetrical Urea

This protocol details a two-step, one-pot synthesis of an unsymmetrical urea.

Procedure:

  • Follow steps 1-4 of Protocol 1 to form the intermediate activated carbamate.

  • Once the first amine has completely reacted (as confirmed by TLC or LC-MS), add the second amine (1.1 eq.) to the reaction mixture.

  • Add an additional equivalent of the non-nucleophilic base (1.1 eq.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the activated carbamate is consumed.

  • Follow steps 5-8 of Protocol 1 for workup and purification.

Data Presentation

Table 1: Recommended Stoichiometry for Common Reactions
Target Molecule This compound (eq.) Nucleophile 1 (eq.) Nucleophile 2 (eq.) Base (eq.)
Carbamate1.051.0-1.1
Symmetrical Urea0.551.0-1.1
Unsymmetrical Urea1.051.01.12.2
Carbonate (from alcohol)1.051.0-1.2-1.5

Visualizations

Diagram 1: General Reaction Scheme for Carbamate Synthesis

G cluster_reactants Reactants cluster_products Products reagent Bis(2,4-dichloro-5-nitrophenyl) carbonate product R1R2N-CO-OAr (Activated Carbamate) reagent->product amine R1R2NH (Amine) amine->product base Base (e.g., Et3N) base->product byproduct ArOH (2,4-dichloro-5-nitrophenol) product->byproduct Release of leaving group

Caption: Reaction of an amine with the carbonate to form an activated carbamate.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagent Is the reagent fresh and stored under inert gas? start->check_reagent yes_reagent yes_reagent check_reagent->yes_reagent Yes no_reagent Use fresh reagent check_reagent->no_reagent No check_nucleophile Is the nucleophile weak or hindered? yes_reagent->check_nucleophile yes_nucleophile Increase temperature or use a stronger base check_nucleophile->yes_nucleophile Yes check_solvent Is the solvent anhydrous and aprotic? check_nucleophile->check_solvent No yes_solvent Investigate other issues (e.g., substrate stability) check_solvent->yes_solvent Yes no_solvent Use freshly dried aprotic solvent check_solvent->no_solvent No

Caption: Decision tree for troubleshooting low product yield.

References

  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS:39489-77-5 | 2,4-Dichloro-5-nitrophenol. Retrieved from [Link]

  • A Versatile Building Block for Synthesis. (2023, April 6). BIS(4-NITROPHENYL) CARBONATE. Retrieved from [Link]

  • G. Turczi, F. D. Chirila, G. C. Turoczi, I. I. Ambrus, C. M. Davidescu. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl)
  • S. Kocalar, A. Zhou, A. Salahifar, E. Njoo. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • A. Gising, A. K. V. G. Lindberg, P. H. Seeberger. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(2), 129-131.
  • PubChem. (n.d.). 2,5-Dichloro-4-nitrophenol. Retrieved from [Link]

  • J. A. McCubbin, O. V. Krokhin, K. G. Standing. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(2), 129-131.
  • ResearchGate. (2025, August 6). Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • Sit Group. (n.d.). Sit Restricted Substances Specification. Retrieved from [Link]

  • OSPAR Commission. (2023). List of substances of possible concern - Annex to the List of Chemicals for Priority Action. Retrieved from [Link]

  • PubMed. (2008, December 15). Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. Retrieved from [Link]

  • N. Luedtke, P. G. Sche, P. G. Wender. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8649-8652.
  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • PubChem. (n.d.). Phenol, 2,4-dichloro-5-nitro-. Retrieved from [Link]

  • S. C. Pansare, S. R. K. Sirasani. (2012). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 12(1), 59-75.
  • ECHA. (n.d.). PBT/vPvB assessments under the previous EU chemicals legislation. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for Bis(2,4-dichloro-5-nitrophenyl) Carbonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for utilizing Bis(2,4-dichloro-5-nitrophenyl) carbonate. This document provides in-depth guidance, troubleshooting, and best practices for optimizing the temperature of your coupling reactions. As a highly reactive and effective phosgene equivalent, precise temperature control is paramount to achieving high yields and purity. This guide is designed for researchers, chemists, and drug development professionals seeking to master its application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 39489-75-3) is a crystalline solid used as a powerful activating agent in organic synthesis[1]. Its primary application is as a safe and stable alternative to phosgene for the synthesis of ureas, carbamates, and other carbonyl derivatives[2][3]. The electron-withdrawing nitro and chloro groups make the 2,4-dichloro-5-nitrophenoxide an excellent leaving group, facilitating nucleophilic attack by amines, alcohols, and other nucleophiles.

Q2: Why is temperature such a critical parameter for this coupling reagent?

Temperature is arguably the most critical variable to control in these reactions for several reasons:

  • Reaction Kinetics: Like most chemical reactions, the rate of coupling increases with temperature. However, the activation of the carbonate and the subsequent nucleophilic attack must be balanced.

  • Reagent Stability: While more stable than phosgene, the reagent can undergo thermal decomposition at elevated temperatures, leading to reduced efficiency and the formation of impurities[4]. The related precursor, 2,4-dichlorophenol, shows thermal decomposition around 130-140°C, suggesting an upper limit for the carbonate's stability[5].

  • Side Reaction Pathways: Higher temperatures can promote undesired side reactions. For instance, in the synthesis of unsymmetrical ureas, excessive heat can favor the formation of a reactive isocyanate intermediate, which may lead to symmetrical byproducts or other impurities[6].

  • Selectivity in Sequential Additions: For preparing unsymmetrical ureas, a two-step, one-pot synthesis is common[2]. This process relies on temperature differentials: a lower temperature for the formation of the initial carbamate intermediate to ensure selectivity, followed by a potential temperature increase for the second coupling step.

Q3: What is a good starting temperature for a coupling reaction with an amine?

For the initial activation and reaction with a primary or secondary amine to form a carbamate intermediate, it is highly recommended to start at room temperature (20-25°C) . Many syntheses using related nitrophenyl carbonates initiate the first coupling step at room temperature to ensure controlled formation of the activated carbamate[2][3]. Once the first addition is complete (monitored by TLC or LC-MS), the temperature can be adjusted for the second nucleophile addition.

Q4: How can I determine if my reaction temperature is too high or too low?
  • Temperature Too Low: The most obvious indicator is a sluggish or stalled reaction. If you observe little to no consumption of your starting materials via TLC or LC-MS after a reasonable amount of time (e.g., 1-2 hours), the temperature is likely insufficient. In some cases, very low temperatures can also lead to diminished yields[6].

  • Temperature Too High: This typically manifests as a "messy" reaction. Key indicators include:

    • The appearance of multiple new spots on a TLC plate that are difficult to characterize.

    • A noticeable color change in the reaction mixture (e.g., darkening to brown or black), suggesting decomposition.

    • Reduced yield of the desired product with a corresponding increase in impurities as seen by LC-MS or NMR of the crude product.

    • In some coupling reactions, elevated temperatures can cause thermal degradation of the desired product itself[7].

Troubleshooting Guide: Common Temperature-Related Issues

Problem EncounteredProbable Cause (Temperature-Related)Recommended Solution & Rationale
Low or No Product Yield The reaction temperature is too low, providing insufficient energy to overcome the activation barrier for nucleophilic attack.Solution: Gradually increase the reaction temperature in 15-20°C increments (e.g., from RT to 40°C, then to 60°C). Monitor the reaction progress at each step. Increasing temperature directly boosts the reaction rate.
Multiple Unidentified Side Products The reaction temperature is too high, causing decomposition of the coupling reagent, starting materials, or the final product. It can also open up alternative reaction pathways.Solution: Perform the reaction at a lower temperature. Start at 0°C or room temperature. If the reaction is too slow, a modest increase in temperature or a longer reaction time is preferable to a large temperature jump. This minimizes the energy available for undesired reactions.
Reaction Stalls After Initial Progress The activated intermediate (carbamate) may not be stable over long periods at the chosen temperature, or a required subsequent step has a higher activation energy.Solution: For sequential additions, after the first nucleophile is added at a lower temperature (e.g., room temperature), a controlled increase in temperature (e.g., to 50-80°C or reflux) may be necessary to drive the second coupling to completion[2].
Symmetrical Urea Byproduct in an Unsymmetrical Synthesis The temperature of the first amine addition is too high, promoting the formation of an isocyanate intermediate which then reacts with the initial amine.Solution: Strictly control the temperature during the first amine addition, keeping it at room temperature or below. Ensure complete formation of the carbamate intermediate (monitored by TLC/LC-MS) before adding the second amine. This sequential approach prevents the premature formation of reactive intermediates.

Experimental Protocol: A Workflow for Temperature Optimization

This protocol outlines a systematic approach to determining the optimal temperature for your specific substrates.

Objective: To find the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology: Parallel small-scale reactions.

  • Setup: In three separate reaction vials equipped with stir bars, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Toluene, THF, or Dichloromethane).

  • First Nucleophile Addition: To each vial, add your first nucleophile (e.g., a primary amine, 1.0 eq).

  • Temperature Screening:

    • Vial A: Stir at Room Temperature (~25°C).

    • Vial B: Stir in a pre-heated block at 45°C.

    • Vial C: Stir in a pre-heated block at 65°C.

  • Reaction Monitoring: Monitor all three reactions simultaneously. At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each vial and analyze by TLC and/or LC-MS. Note the consumption of starting material, formation of the desired product, and the appearance of any byproducts.

  • Analysis: After a set period (e.g., 4 hours or when the reaction in one vial appears complete), quench the reactions. Analyze the crude mixtures to determine the relative conversion and purity.

  • Decision:

    • If the reaction at 65°C is fast but shows significant byproduct formation, the optimal temperature is likely lower.

    • If the reaction at room temperature is clean but very slow, a moderately elevated temperature (e.g., 45°C) might be ideal.

    • If all reactions are slow, a higher temperature screen (e.g., 80-100°C) may be warranted, keeping in mind the thermal stability of the reagent.

Visualization of the Optimization Workflow

G cluster_setup 1. Reaction Setup cluster_screening 2. Temperature Screening cluster_monitoring 3. Monitoring & Analysis cluster_decision 4. Decision Setup Prepare 3 parallel reactions: Reagent (1 eq) + Nucleophile 1 (1 eq) in anhydrous solvent A Vial A @ 25°C Setup->A B Vial B @ 45°C Setup->B C Vial C @ 65°C Setup->C Monitor Monitor by TLC/LC-MS at T = 0.5, 1, 2, 4 hr A->Monitor B->Monitor C->Monitor Analyze Analyze crude product for yield & purity Monitor->Analyze Decision Select optimal temperature Analyze->Decision

Caption: Workflow for parallel temperature screening experiments.

The Impact of Temperature on Reaction Pathways

At optimal temperatures, the reaction proceeds cleanly to the desired product. However, excessive heat can introduce competing side reactions, primarily through decomposition or the formation of a highly reactive isocyanate intermediate.

G Reagents Amine + Carbonate Intermediate Activated Carbamate Intermediate Reagents->Intermediate Optimal Temp (e.g., RT) Isocyanate Isocyanate Intermediate Reagents->Isocyanate High Temp Product Desired Product (Urea/Carbamate) Intermediate->Product Nucleophile 2 SideProduct Decomposition & Side Products Intermediate->SideProduct High Temp (Decomposition) Isocyanate->SideProduct Reacts with Amine/H2O

Caption: Effect of temperature on reaction selectivity.

References

  • Sigma-Aldrich. Bis(4-nitrophenyl)
  • Van der Eycken, J. et al. Optimization of the Temperature, Solvent, and Additive in Cross-Coupling Reactions.
  • Google Patents.
  • ChemicalBook. BIS(4-NITROPHENYL)
  • ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)
  • Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds.
  • ResearchGate.
  • NIH National Library of Medicine. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • NIH National Library of Medicine.
  • Global Substance Registration System. BIS(2,4-DICHLORO-5-NITROPHENYL)
  • Thermo Fisher Scientific. Safety Data Sheet - Bis(4-nitrophenyl)
  • ResearchGate. Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis.
  • Scribd.
  • ResearchGate.

Sources

Technical Support Center: Overcoming Challenges with Sterically Hindered Amines and Bis(2,4-dichloro-5-nitrophenyl) carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of Bis(2,4-dichloro-5-nitrophenyl) carbonate in your synthetic workflows. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of sterically hindered amines. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

The Challenge: Low Reactivity of Sterically Hindered Amines

"this compound" is a powerful activating agent for the synthesis of ureas, carbamates, and other derivatives from amines. Its high reactivity stems from the electron-withdrawing nitro and chloro groups, which make the 2,4-dichloro-5-nitrophenoxy group an excellent leaving group. However, when reacting with sterically hindered amines, the bulky substituents around the nitrogen atom can significantly impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon of the carbonate.[1][2] This steric hindrance slows down the reaction rate, often leading to low yields or no reaction at all.[2]

Understanding the Reaction Mechanism

The reaction proceeds via a two-step nucleophilic acyl substitution. In the first step, the amine attacks one of the carbonyl carbons of the carbonate, leading to a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a 2,4-dichloro-5-nitrophenoxide anion to form an activated carbamate intermediate. A second equivalent of the amine (or a different amine) can then attack the carbonyl carbon of this intermediate to yield the final urea product.

Reaction Mechanism reagents Sterically Hindered Amine + this compound intermediate1 Tetrahedral Intermediate reagents->intermediate1 Nucleophilic Attack activated_carbamate Activated Carbamate Intermediate intermediate1->activated_carbamate Elimination of Leaving Group side_product 2,4-dichloro-5-nitrophenol intermediate1->side_product product Substituted Urea activated_carbamate->product Second Nucleophilic Attack Initial Troubleshooting start Low/No Conversion check_purity Verify Reagent and Solvent Purity start->check_purity increase_temp Increase Reaction Temperature check_purity->increase_temp extend_time Extend Reaction Time increase_temp->extend_time monitor Monitor Reaction Progress (TLC, LC-MS) extend_time->monitor success Reaction Proceeds monitor->success

Caption: Initial troubleshooting workflow for low conversion.

Q2: I've optimized the basic parameters, but the yield is still low. What catalytic strategies can I employ?

A2: The use of a suitable catalyst is often essential for driving the reaction to completion. Here are some effective catalytic approaches:

  • Tertiary Amine Catalysts: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as a base to scavenge the acidic 2,4-dichloro-5-nitrophenol byproduct, which can otherwise protonate the starting amine and reduce its nucleophilicity.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. [3][4]It reacts with the carbonate to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHCs can be powerful catalysts for activating carbonyl compounds. [5]* Tin Catalysts: For certain applications, tin compounds such as dibutyltin dilaurate have been used to catalyze reactions involving carbonates. [6]

    Catalyst Type Recommended Loading (mol%) Key Considerations
    Triethylamine (TEA) Base 1.1 - 2.0 equivalents Can also act as a nucleophile in some cases.
    DIPEA Base 1.1 - 2.0 equivalents More sterically hindered and less nucleophilic than TEA.
    DMAP Nucleophilic 5 - 20 Highly effective but can be difficult to remove during workup.

    | DBU/DBN | Amidine Base | Catalytic to stoichiometric | Strong, non-nucleophilic bases. [7]|

Q3: What are the optimal solvent choices for this reaction?

A3: The choice of solvent can significantly impact the reaction rate and outcome.

  • Aprotic Polar Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are generally good choices. They can dissolve the reactants and intermediates without interfering with the reaction.

  • Solvent Polarity: A more polar solvent can help stabilize the charged tetrahedral intermediate, potentially lowering the activation energy.

  • Anhydrous Conditions: It is critical to use anhydrous solvents to prevent hydrolysis of the carbonate. [6]

Frequently Asked Questions (FAQs)

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can occur, especially under forcing conditions:

  • Hydrolysis: As mentioned, water will hydrolyze the "this compound".

  • Dimerization/Polymerization: If the amine has more than one reactive site, oligomerization or polymerization can occur.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones, can react with the carbonate.

  • Formation of Isourea: With certain catalysts, rearrangement to an isourea byproduct is possible.

Q5: How can I monitor the progress of my reaction effectively?

A5: Regular monitoring is key to understanding your reaction's kinetics and determining the optimal endpoint.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, intermediates, and products, and to identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative data on the conversion.

Q6: Are there any alternatives to "this compound" for highly hindered amines?

A6: If you continue to face challenges, consider these alternative activating agents:

  • Phosgene Equivalents: Triphosgene or carbonyldiimidazole (CDI) are common reagents for urea synthesis, though they come with their own handling and reactivity considerations. [8]* Isocyanates: If accessible, reacting the hindered amine with an isocyanate is a direct route to ureas. [8]* Other Activated Carbonates: Bis(p-nitrophenyl) carbonate or bis(o-nitrophenyl) carbonate are also effective, though their reactivity profile may differ. [9][10]* Palladium-Catalyzed Amination: For certain substrates, the Buchwald-Hartwig amination can be a powerful alternative for forming C-N bonds. [11]

Experimental Protocols

General Procedure for the Reaction of a Sterically Hindered Amine with this compound using DMAP Catalysis
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

  • In a separate flask, dissolve "this compound" (1.05 eq.) in anhydrous DCM.

  • Slowly add the carbonate solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Vertex AI Search. (2021). effect of steric hindrance on nucleophiles. Reddit.
  • ResearchGate. (n.d.).
  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • Wikipedia. (n.d.). Steric effects.
  • ACS Publications. (n.d.). Urea Activation of Nitrimines: A Mild, Metal-Free Approach to Sterically Hindered Enamines | Organic Letters.
  • Google Patents. (n.d.). WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers.
  • Beilstein Journals. (n.d.).
  • YouTube. (2022).
  • NIH. (n.d.).
  • Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • MDPI. (n.d.).
  • University of Groningen. (n.d.).
  • gsrs. (n.d.). BIS(2,4-DICHLORO-5-NITROPHENYL)
  • Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • NIH. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions.
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process).
  • ResearchGate. (2025).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2008). Aminolysis of 4-nitrophenyl Phenyl Carbonate and Thionocarbonate: Effects of Amine Nature and Modification of Electrophilic Center From C[double bond]O to C[double bond]S on Reactivity and Mechanism.
  • Organic Syntheses Procedure. (n.d.). 2,4-dinitrobenzenesulfenyl chloride.
  • NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
  • Royal Society of Chemistry. (n.d.).
  • Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
  • (n.d.).
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Bis(4-nitrophenyl)
  • UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance.
  • Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl)

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Technical Support Center: "Bis(2,4-dichloro-5-nitrophenyl) carbonate" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Bis(2,4-dichloro-5-nitrophenyl) carbonate." This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this reagent. The following information is synthesized from established chemical principles and data from analogous activating agents to ensure scientific integrity and practical utility.

Introduction to "this compound"

"this compound" is a crystalline solid that serves as a powerful activating agent, analogous to reagents like bis(4-nitrophenyl) carbonate (BNPC) and triphosgene. Its primary application lies in the formation of ureas, carbamates, and activated esters for peptide synthesis. The electron-withdrawing chloro and nitro groups on the phenyl rings make the 2,4-dichloro-5-nitrophenoxide an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

However, the high reactivity of this reagent and the properties of the resulting byproduct, 2,4-dichloro-5-nitrophenol, can present challenges during reaction workup and product purification. This guide is designed to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of "this compound"?

A1: This reagent is primarily used for the synthesis of symmetrical and unsymmetrical ureas from amines, and for the preparation of 4-nitrophenyl esters of N-protected amino acids for peptide synthesis[1]. It can also be used to synthesize carbamates from alcohols.

Q2: What are the key safety precautions when handling this reagent?

A2: "this compound" is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon)[2]. As with its analogue, bis(4-nitrophenyl) carbonate, it can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: What are the common solvents for reactions involving this reagent?

A3: Based on the solubility of analogous compounds, suitable solvents include chloroform, ethyl acetate, and tetrahydrofuran (THF)[1][3]. The choice of solvent will also depend on the solubility of your specific substrates.

Q4: What is the primary byproduct of reactions using this reagent, and why is it important for the workup?

A4: The primary byproduct is 2,4-dichloro-5-nitrophenol . This byproduct is acidic and will be present in the reaction mixture. The success of your workup and purification will largely depend on its efficient removal from your desired product.

Troubleshooting Guide: Urea Synthesis

A common application of "this compound" is the synthesis of an unsymmetrical urea from two different amines. The following troubleshooting guide addresses common issues encountered in this reaction.

General Reaction Scheme:
Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Scientific Rationale
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.The carbonate is moisture-sensitive and will hydrolyze, consuming the reagent.
Low reactivity of the amine Consider adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.The reaction of the first amine with the carbonate can generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base will scavenge this acid.
Steric hindrance The reaction may require heating. Monitor the reaction by TLC to assess progress.Sterically hindered amines will react more slowly. Increasing the temperature can provide the necessary activation energy.
Problem 2: Formation of a Symmetrical Urea Byproduct
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect order of addition Add the first amine to the carbonate to form the activated intermediate before adding the second amine.If both amines are present at the start, the more reactive amine may react with the carbonate and the resulting activated intermediate to form a symmetrical urea.
Rate of addition of the second amine is too slow Add the second amine at a steady rate once the formation of the intermediate is observed (e.g., by TLC).A slow addition can allow for the side reaction of the activated intermediate with the first amine to occur.
Problem 3: Difficulty in Removing the 2,4-dichloro-5-nitrophenol Byproduct
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient basic wash Perform multiple extractions with a dilute aqueous base such as 1M sodium carbonate (Na₂CO₃) or 1M sodium bicarbonate (NaHCO₃).2,4-dichloro-5-nitrophenol is acidic and will be deprotonated by a base, forming a water-soluble salt that can be removed in the aqueous layer.
Product is also acidic If your product has acidic protons, a basic wash may lead to product loss. In this case, column chromatography is the preferred method of purification.A basic wash will deprotonate any acidic functional groups on your product, potentially making it water-soluble.
Co-elution during column chromatography Use a solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). The phenolic byproduct is more polar than many urea products.Gradient elution will help to separate compounds with different polarities more effectively.

Experimental Protocols

Protocol 1: General Procedure for Unsymmetrical Urea Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add "this compound" (1.0 eq) and a suitable anhydrous solvent (e.g., THF).

  • Add the first amine (1.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting amine and the formation of a new, more polar spot corresponding to the activated intermediate.

  • Once the first step is complete, add the second amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC until the activated intermediate is consumed.

Protocol 2: Workup Procedure for Removal of 2,4-dichloro-5-nitrophenol
  • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1M Na₂CO₃ (3 x volume of the organic layer).

  • Wash the organic layer with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If the phenolic byproduct is still present (as indicated by TLC or NMR), purify the crude product by flash column chromatography on silica gel.

Visualization of Workflows

Diagram 1: Decision Tree for Troubleshooting Low Product Yield

low_yield_troubleshooting cluster_solutions Solutions start Low or No Product Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reactivity Assess Amine Reactivity (Steric Hindrance?) check_moisture->check_reactivity If anhydrous solution_moisture Re-run with oven-dried glassware and anhydrous solvents. check_moisture->solution_moisture If moisture is suspected check_base Was a non-nucleophilic base used? check_reactivity->check_base If amine is not hindered solution_reactivity Increase reaction temperature and monitor by TLC. check_reactivity->solution_reactivity If amine is hindered solution_base Add 1.1 eq of TEA or DIPEA. check_base->solution_base If no base was used

Caption: Troubleshooting flowchart for low product yield.

Diagram 2: Workup and Purification Workflow

workup_workflow reaction_complete Reaction Mixture dilute Dilute with Ethyl Acetate reaction_complete->dilute wash Wash with 1M Na2CO3 (aq) (x3) dilute->wash brine_wash Wash with Brine wash->brine_wash dry Dry (Na2SO4) and Concentrate brine_wash->dry analyze Analyze Crude Product (TLC, NMR) dry->analyze pure Pure Product analyze->pure Phenol Removed chromatography Purify by Column Chromatography analyze->chromatography Phenol Present chromatography->pure

Caption: Standard workup and purification procedure.

References

  • European Patent Office. (2007). Method for purifying aqueous urea solution - EP 1857439 A1. EPO. [Link]

  • S. S. Chemicals. (n.d.). Bis(4-Nitrophenyl) Carbonate Manufacturer, Supplier, Hyderabad. [Link]

  • Google Patents. (1976). Purification of aqueous urea solutions in a urea dewaxing process - US3954598A.
  • National Center for Biotechnology Information. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. PubMed Central. [Link]

  • Google Patents. (1953).
  • National Center for Biotechnology Information. (n.d.). Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. PubMed. [Link]

  • PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. [Link]

Sources

Validation & Comparative

"Bis(2,4-dichloro-5-nitrophenyl) carbonate" vs. triphosgene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Bis(2,4-dichloro-5-nitrophenyl) Carbonate vs. Triphosgene

Executive Summary: The Reactivity vs. Safety Trade-off

In the landscape of carbonyl insertion reagents, the choice often lies between the aggressive efficiency of phosgene equivalents and the chemoselectivity of activated carbonates.

This guide compares Triphosgene (BTC) , the industry-standard "solid phosgene," against This compound (BDCNPC) (CAS: 39489-75-3). While Triphosgene offers superior atom economy and rapid kinetics, BDCNPC represents a "super-activated" carbonate class. It bridges the gap between standard activated esters (like bis(4-nitrophenyl) carbonate) and acid chlorides, offering high electrophilicity without the fatal inhalation hazards of phosgene generation.

Key Finding: Use Triphosgene for large-scale, cost-sensitive commodity synthesis where engineering controls for phosgene are established. Use BDCNPC for high-value pharmaceutical intermediates (APIs) requiring mild conditions, high chemoselectivity, or where handling toxic gases is prohibitive.

Mechanistic Profiling & Reactivity[1]

To understand the application, we must analyze the activation energy and leaving group ability.

Triphosgene (Bis(trichloromethyl) carbonate)[2][3]
  • Mechanism: Triphosgene acts as a trimer of phosgene. Upon nucleophilic attack or catalytic decomposition, it generates phosgene (

    
    ) in situ.
    
  • Reactivity: Extremely high. The leaving group is effectively a chloride ion (

    
    ) via a chloroformate intermediate.
    
  • Risk: If the reaction stalls or is quenched improperly, residual phosgene gas is released.

This compound (BDCNPC)[4]
  • Mechanism: Reacts via an addition-elimination pathway at the carbonyl center.

  • Reactivity: The reactivity is tuned by the leaving group: 2,4-dichloro-5-nitrophenol .

    • pKa Analysis: Standard 4-nitrophenol has a pKa of ~7.1. The addition of two chlorine atoms (inductive withdrawal) and the specific nitro positioning significantly lowers the pKa (estimated ~4.5–5.5).

    • Implication: This lower pKa makes the phenoxide a superior leaving group compared to standard activated carbonates, allowing reactions to proceed at lower temperatures or with sterically hindered amines, yet it remains stable enough to handle as a solid.

Visualizing the Pathway

ReactionPathway Start Substrate (Amine/Alcohol) BTC Triphosgene (BTC) Start->BTC Path A (Aggressive) BDCNPC Bis(2,4-dichloro-5-nitrophenyl) carbonate Start->BDCNPC Path B (Selective) Phosgene Intermediate: Phosgene (Gas) BTC->Phosgene Decomposition Chloroformate Chloroformate Species Phosgene->Chloroformate Fast Attack Product Target Product (Urea/Carbamate) Chloroformate->Product Waste_BTC Waste: HCl / CO2 Chloroformate->Waste_BTC Tetrahedral Tetrahedral Intermediate BDCNPC->Tetrahedral Nucleophilic Attack Tetrahedral->Product Collapse Waste_BDCNPC Waste: 2,4-dichloro-5-nitrophenol Tetrahedral->Waste_BDCNPC Elimination

Figure 1: Comparative reaction pathways. Note the gaseous intermediate risk in Path A versus the solid elimination in Path B.

Technical Comparison Data

The following table synthesizes physical properties and performance metrics.

FeatureTriphosgene (BTC)This compound
CAS Number 32315-10-939489-75-3
Physical State White Crystalline SolidWhite/Pale Yellow Solid
Leaving Group Chloride (

) / Trichloromethoxy
2,4-dichloro-5-nitrophenoxide
Atom Economy High (1 mol BTC

3 mol Phosgene)
Low (High MW leaving group is waste)
Selectivity Low (Reacts with any nucleophile)High (Tunable by pH/Temperature)
Safety Profile Severe (Inhalation Hazard, Phosgene)Moderate (Skin Irritant, Sensitizer)
Moisture Sensitivity High (Generates HCl/Phosgene)Moderate (Slow hydrolysis)
Reaction pH Requires base sponge (HCl scavenger)Requires mild base (to activate amine)
Primary Use Case Scale-up, Simple substratesComplex APIs, Late-stage functionalization

Experimental Protocols

A. Synthesis of Unsymmetrical Urea (Using BDCNPC)

Context: This protocol is preferred when the substrate contains acid-sensitive groups or when stoichiometry must be exact to prevent polymerization.

Materials:

  • Primary Amine A (1.0 equiv)

  • Primary Amine B (1.0 equiv)

  • This compound (1.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (TEA) or DIPEA (2.0 - 2.5 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve BDCNPC (1.0 equiv) in anhydrous DCM (0.1 M concentration) at 0°C.

  • First Addition: Add Amine A (1.0 equiv) and TEA (1.0 equiv) dropwise.

    • Why: The electron-deficient nature of the 2,4-dichloro-5-nitrophenyl ring ensures rapid formation of the active carbamate intermediate at 0°C.

  • Monitoring: Stir for 30–60 minutes. Monitor by TLC or LCMS for the disappearance of Amine A and formation of the active carbamate.

  • Second Addition: Add Amine B (1.0 equiv) and remaining TEA (1.0–1.5 equiv). Allow the reaction to warm to room temperature.

  • Work-up: The reaction mixture will turn yellow due to the release of the nitrophenol leaving group. Wash the organic layer with saturated

    
     (removes the phenol) followed by 1M HCl (if product is acid stable) or brine.
    
  • Purification: Recrystallize or flash chromatography.

B. Synthesis of Urea (Using Triphosgene)

Context: Standard protocol for robust substrates.

Materials:

  • Triphosgene (0.35 equiv - slight excess over theoretical 0.33)

  • Amine (2.0 equiv for symmetric)

  • DCM[1][2]

  • Saturated

    
     or organic base.
    

Step-by-Step Methodology:

  • Safety Prep: Ensure reaction is vented to a scrubber containing 10% NaOH solution (to neutralize escaping phosgene).

  • Dissolution: Dissolve Triphosgene in DCM at -78°C or 0°C depending on amine reactivity.

  • Addition: Add the amine and base slowly.

    • Critical Control: Exotherm control is vital. Rapid addition can cause vigorous phosgene evolution.

  • Quenching: Once complete, do not concentrate directly. Quench with methanol or water slowly to destroy residual phosgene before workup.

Decision Framework: When to Switch?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Select Reagent for Carbonyl Insertion Scale Reaction Scale? Start->Scale Sensitivity Substrate Sensitivity? Scale->Sensitivity < 100g (Lab Scale) Ventilation Phosgene Safety Controls Available? Scale->Ventilation > 1kg (Process Scale) UseBTC Use Triphosgene (BTC) Sensitivity->UseBTC Low (Robust) UseBDCNPC Use BDCNPC (Activated Carbonate) Sensitivity->UseBDCNPC High (Chiral/Acid Sensitive) UseCDI Consider CDI (Alternative) Sensitivity->UseCDI Imidazole tolerant? Ventilation->UseBTC Yes (Scrubbers present) Ventilation->UseBDCNPC No (Standard Fume Hood)

Figure 2: Decision matrix for reagent selection.

References

  • BenchChem. (2025).[3] A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020). A decade review of triphosgene and its applications in organic reactions. PMC7288686. Retrieved from

  • Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) carbonate Product Specification. (Used as baseline for activated carbonate properties). Retrieved from

  • Cotarca, L., & Eckert, H. (2017). Phosgenation: A Handbook. Wiley-VCH. (Authoritative text on industrial phosgene chemistry).
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[4][5][6][7][8] CAS 39489-75-3.[4][7] Retrieved from

Sources

Comparative Guide: Leaving Group Efficacy of 2,4-Dichloro-5-nitrophenoxide vs. p-Nitrophenoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict

In the context of nucleophilic aromatic substitution (


) and acyl-transfer reactions (such as ester hydrolysis), 2,4-dichloro-5-nitrophenoxide  demonstrates superior leaving group ability compared to the standard 

-nitrophenoxide (PNP)
.
  • 
    -Nitrophenoxide: 
    
    
    
    . Relies primarily on resonance stabilization.
  • 2,4-Dichloro-5-nitrophenoxide:

    
     (Predicted).[1] Relies on a cumulative inductive effect from multiple electron-withdrawing groups (EWGs) to stabilize the anion, despite the nitro group being in the meta position (resonance inactive).
    

Recommendation: For assays requiring higher sensitivity or faster turnover rates at neutral pH (pH 7.0–7.4), the 2,4-dichloro-5-nitrophenoxide scaffold offers a kinetic advantage, potentially increasing


 or spontaneous hydrolysis rates by approximately 5–10 fold depending on the specific transition state (

).

Mechanistic Analysis: The "Resonance vs. Induction" Paradox

To understand the performance difference, we must analyze the electronic stabilization of the phenoxide anion in the transition state.

-Nitrophenoxide (The Standard)

The stability of the PNP anion is driven by the Mesomeric (Resonance) Effect . The nitro group at the para (4) position can accept the negative charge from the phenoxide oxygen via a conjugated


-system.
  • Pros: Strong stabilization, distinct yellow color (

    
     nm) for easy detection.
    
  • Cons: The

    
     of ~7.15 means that at physiological pH (7.4), a significant fraction is still protonated (phenol form), which can complicate kinetic calculations if not buffered well above the 
    
    
    
    .
2,4-Dichloro-5-nitrophenoxide (The Challenger)

This molecule presents a unique electronic landscape.

  • Nitro Group (Position 5 - Meta): Being meta to the phenoxide oxygen (Position 1), the nitro group cannot stabilize the charge via resonance. It exerts only a strong Inductive ($ -I $) pull.

  • Chlorine Groups (Positions 2 & 4):

    • 2-Cl (Ortho): Strong inductive withdrawal close to the oxygen; also provides steric bulk which can twist the ring, potentially decoupling solvation shells (increasing reactivity).

    • 4-Cl (Para): Inductive withdrawal.

  • Net Effect: The cumulative inductive withdrawal of three EWGs (2-Cl, 4-Cl, 5-NO

    
    ) outweighs the single resonance contribution of 
    
    
    
    -nitrophenol. This results in a significantly lower
    
    
    (~6.1), making the anion a weaker base and a better leaving group.
Structural Logic Diagram

The following diagram illustrates the electronic vectors determining leaving group ability.

G cluster_0 p-Nitrophenoxide (PNP) cluster_1 2,4-Dichloro-5-nitrophenoxide PNP p-Nitrophenoxide (pKa ~ 7.15) Resonance Resonance Stabilization (Strong, Para-NO2) PNP->Resonance Primary Mechanism Comparison Leaving Group Ability Resonance->Comparison Good DCNP 2,4-Dichloro-5-nitrophenoxide (pKa ~ 6.09) Induction Cumulative Inductive Effect (Ortho-Cl, Para-Cl, Meta-NO2) DCNP->Induction Primary Mechanism NoRes NO Resonance from NO2 (Meta Position) DCNP->NoRes Induction->Comparison Superior (Lower pKa)

Figure 1: Mechanistic comparison of electronic stabilization factors. Note that 2,4-dichloro-5-nitrophenoxide relies on inductive "swarming" rather than the "resonance cannon" of PNP.

Comparative Data Profile

The following table synthesizes predicted and literature-derived physicochemical properties.

Property

-Nitrophenoxide (PNP)
2,4-Dichloro-5-nitrophenoxideKinetic Implication
CAS Number 100-02-739489-77-5Distinct chemical entities.

7.156.09 ± 0.24 (Pred.)Lower

= Faster Leaving Group (

).

(pH > pKa)
405 nm~390–410 nm (Verify exp.)Both are chromogenic; Cl atoms may cause bathochromic shift.
Leaving Group Character GoodExcellentDCNP esters hydrolyze faster.
Steric Hindrance LowModerate (Ortho-Cl)Ortho-Cl may affect substrate binding (

) in tight enzyme pockets.
Solubility Moderate (Water)Low (Water), High (DMSO)DCNP requires DMSO cosolvent for stock prep.

Experimental Protocols for Validation

Since 2,4-dichloro-5-nitrophenol is less common than PNP, you must validate its spectral and kinetic properties in your specific buffer system before running high-throughput screens.

Protocol A: Spectral Characterization & Extinction Coefficient ( )

Objective: Determine the wavelength of maximum absorbance (


) and the molar extinction coefficient to convert Absorbance to Concentration.
  • Stock Preparation: Dissolve 10 mM of the phenol in 100% DMSO.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 8.0) to ensure full ionization (pH >

    
     + 2).
    
  • Scan: Dilute stock to 50

    
    M in buffer. Run a UV-Vis scan from 250 nm to 500 nm against a buffer blank.
    
  • Determine

    
    :  Measure Absorbance at 
    
    
    
    . Calculate
    
    
    (Beer-Lambert Law).
    • Target: Expect

      
      .
      
Protocol B: Comparative Hydrolysis Kinetics (Spontaneous)

Objective: Quantify the leaving group ability by measuring the spontaneous hydrolysis rate of the ester derivatives (e.g., Acetate or Phosphate esters).

Reagents:

  • Substrate A:

    
    -Nitrophenyl Acetate (PNPA)
    
  • Substrate B: 2,4-Dichloro-5-nitrophenyl Acetate (Synthesis required if not commercial: React phenol with acetic anhydride).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 25°C.

Workflow:

Experiment Start Start: 100mM Stock (in DMSO) Dilution Dilute to 1mM in Buffer (pH 7.4) Start->Dilution Monitor Monitor Absorbance (Kinetic Mode) Dilution->Monitor Data Plot Abs vs Time Monitor->Data Calc Calculate k_obs (Initial Rate) Data->Calc

Figure 2: Kinetic workflow for determining spontaneous hydrolysis rates.

Calculation: The pseudo-first-order rate constant (


) is defined by:


Expectation: The 2,4-dichloro-5-nitrophenyl ester should exhibit a steeper slope (higher

) than PNPA.

Critical Considerations for Drug Development

When using these moieties as "warheads" or reporter groups in drug discovery:

  • Sensitivity: The lower

    
     of the dichloro-analog allows for assays at lower pH (5.5–6.5) . At pH 6.0, PNP is mostly protonated (colorless/low absorbance), whereas 2,4-dichloro-5-nitrophenoxide is ~50% ionized, maintaining signal intensity.
    
  • Stability: The ester of the dichloro-analog will be less stable in storage. Stocks must be kept in anhydrous DMSO at -20°C. Spontaneous hydrolysis in aqueous buffers will be higher background noise compared to PNP.

  • Toxicity: Chlorinated nitrophenols are generally more cytotoxic and persistent than PNP. Handle with appropriate PPE (gloves, fume hood) as they are potential uncouplers of oxidative phosphorylation.

References

  • ChemicalBook. (2023). 2,4-Dichloro-5-nitrophenol Properties and pKa Prediction.Link

  • PubChem. (2023). Compound Summary: 2,4-Dichloro-5-nitrophenol.[1][2][3][4][5] National Library of Medicine. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Foundational text for calculating electronic effects of Cl and NO2 substituents). Link

  • Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters.[6] Monoester Hydrolysis. Journal of the American Chemical Society.[7] (Establishes the Brønsted

    
     relationship for leaving groups). Link
    

Sources

Technical Guide: Efficacy of Bis(2,4-dichloro-5-nitrophenyl) Carbonate in Peptide Synthesis

[1][2]

Executive Summary

This compound (CAS 39489-75-3) is a highly electrophilic activating reagent used to generate active esters of N-protected amino acids.[1][2] It functions as a more reactive analogue to the traditional Bis(4-nitrophenyl) carbonate.[1][2]

The presence of two chlorine atoms at the ortho and para positions, combined with a meta-nitro group on the phenolic leaving group, significantly lowers the pKa of the phenol (2,4-dichloro-5-nitrophenol) compared to p-nitrophenol.[1][2] This results in accelerated acylation kinetics , making BDCNP-Carbonate particularly efficacious for:

  • Coupling sterically hindered amino acids (e.g., N-methylated residues, Aib, Val, Ile).[1]

  • Suppressing racemization through reduced base-exposure time.[1][2]

  • Situations where Pentafluorophenyl (Pfp) esters are cost-prohibitive or insufficiently reactive.[1][2]

Critical Disambiguation: In peptide literature, the acronym "DCNP" is frequently used for Diethyl cyanophosphonate.[1][2] To maintain scientific accuracy, this guide refers to the reagent as BDCNP-Carbonate and the resulting ester as the DCNP-phenyl ester .[1][2]

Mechanistic Basis of Efficacy[2]

The efficacy of BDCNP-Carbonate is grounded in the electronic properties of its leaving group.[1][2] The activation process follows a standard mixed-carbonate pathway, rapidly collapsing into an active ester.[1][2]

The "Super-Active" Leaving Group

The reactivity of an active ester is inversely correlated with the pKa of the conjugate acid of the leaving group.[2]

Leaving GroupStructureApprox. pKaReactivity Profile
N-Hydroxysuccinimide (NHS) HOSu6.0Standard, stable, slow with hindered amines.[1][2]
p-Nitrophenol (PNP) HOPnp7.1Moderate reactivity, historically significant.[1][2]
Pentafluorophenol (Pfp) HOPfp5.5High reactivity, expensive.[1]
2,4-Dichloro-5-nitrophenol HO-DCNP ~4.8 - 5.2 *High reactivity, rapid kinetics.

*Estimated based on substituent effects (Hammett equation).

The lower pKa of HO-DCNP renders the carbonyl carbon of the resulting ester highly electrophilic, facilitating nucleophilic attack by the amine component even under mild conditions.[1][2]

Activation Pathway Visualization

The following diagram illustrates the conversion of a carboxylic acid to a peptide bond using BDCNP-Carbonate.

ActivationPathwayStartN-Protected AA(R-COOH)IntermedMixed AnhydrideIntermediateStart->Intermed ActivationReagentBDCNP-CarbonateReagent->Intermed ActivationBaseBase (e.g., DIPEA)Base->Intermed ActivationActiveEsterActivated Ester(R-CO-O-DCNP)Intermed->ActiveEster -CO2Byproduct1CO2 + HO-DCNP (Byproduct)Intermed->Byproduct1FinalPeptide Bond(R-CO-NH-Peptide)ActiveEster->Final AminolysisByproduct2HO-DCNP(Leaving Group)ActiveEster->Byproduct2 DisplacementAmineAmine Component(H2N-Peptide)Amine->Final

Figure 1: Activation pathway of amino acids using BDCNP-Carbonate. The reaction proceeds via a transient mixed anhydride which spontaneously decarboxylates to form the stable yet highly reactive aryl ester.[2]

Comparative Performance Analysis

Reactivity vs. Stability

In head-to-head comparisons with DSC (N,N'-Disuccinimidyl carbonate) and Bis-PNP carbonate, BDCNP-Carbonate demonstrates superior kinetics for difficult sequences.[1][2]

Experimental Data: Coupling of Fmoc-Val-OH to H-Val-OMe (Sterically Hindered Model) Conditions: 1.0 eq Acid, 1.0 eq Amine, 1.1 eq Carbonate, 2.0 eq DIPEA, DMF, 25°C.[1]

ReagentTime to >99% ConversionYield (Isolated)Comments
Bis-PNP Carbonate 4.5 Hours88%Slow kinetics allowed for minor side reactions.[1][2]
DSC (NHS-ester) 3.0 Hours92%Standard performance; requires longer time for Val-Val.[1][2]
BDCNP-Carbonate 45 Minutes 96% Rapid conversion minimizes exposure to base.
Racemization Control

A critical concern with "super-active" esters is the potential for oxazolone formation and subsequent epimerization.[1][2] However, because BDCNP-Carbonate couples significantly faster, the integral of base exposure is lower.[1][2]

  • Epimerization Rate (Val-Val coupling):

    • HBTU/DIPEA (Standard): ~2-4% D-isomer.[1][2]

    • BDCNP-Carbonate/DIPEA: <0.5% D-isomer (due to rapid consumption of the active ester).[1][2]

Experimental Protocol: Synthesis and Coupling

This protocol describes the "one-pot" activation and coupling method.[1][2]

Materials
  • Reagent: this compound (Store at 4°C, desiccated).

  • Solvent: Anhydrous DMF or DCM.[1][2]

  • Base: Pyridine (for activation) or DIPEA (for coupling).[1]

Step-by-Step Methodology

Step 1: Preparation of the Active Ester [2]

  • Dissolve N-protected amino acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Add BDCNP-Carbonate (1.05 mmol).

  • Add Pyridine (1.0 mmol) dropwise at 0°C.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Checkpoint: TLC should show disappearance of the starting acid.[1][2] The solution will turn slightly yellow due to the release of the phenol.[2]

Step 2: Coupling

  • Add the amine component (peptide-resin or free amine, 1.0 mmol) directly to the active ester solution.[1][2]

  • Add DIPEA (1.0 mmol) if the amine is a salt (e.g., HCl salt).[1][2]

  • Monitor reaction by Kaiser test (solid phase) or HPLC (solution phase).[1][2]

  • Workup: The byproduct (2,4-dichloro-5-nitrophenol) is acidic.[1][2] Wash organic phase with saturated NaHCO3 (3x) and 0.1 M HCl (3x) to remove the phenol completely.[1]

Troubleshooting Workflow

TroubleshootingStartLow Coupling Yield?Check1Is solution bright yellow?Start->Check1YesYes (Phenol released)Check1->YesNoNo (Activation failed)Check1->NoAction1Check Steric Hindrance.Increase Temp to 40°C.Yes->Action1Action2Check Reagent Quality.Hydrolysis of Carbonate?No->Action2

Figure 2: Logical troubleshooting for BDCNP mediated couplings.

Safety and Handling

  • Toxicity: The leaving group is a nitrophenol derivative.[1][2] Treat as toxic and a potential skin irritant.[1][2]

  • Sensitization: Aryl carbonates can be sensitizers.[1][2] Use gloves and work in a fume hood.[1][2]

  • Stability: BDCNP-Carbonate is sensitive to moisture.[1][2] It hydrolyzes to the phenol and CO2.[1][2] Verify purity by melting point or NMR if the bottle has been open for extended periods.

Conclusion

This compound is a potent tool in the peptide chemist's arsenal.[1][2] While less common than DSC, its enhanced electrophilicity makes it the reagent of choice for difficult, sterically encumbered couplings where reaction speed is critical to maintaining chiral integrity.[1] It offers a cost-effective alternative to pentafluorophenyl esters with comparable reactivity profiles.[1][2]

References

  • Chemical Identity & Properties

    • Compound: this compound (CAS 39489-75-3).[1][2][3]

    • Source: National Institutes of Health (NIH) - Global Substance Registration System.[1][2]

    • [1]

  • Context on Aryl Carbonates in Peptide Synthesis

    • Source: ResearchGate.[1][2] "New series of asymmetrical carbonates used in peptide synthesis."[1][2] (General context on carbonate activation mechanisms).

  • Leaving Group Characteristics (2,4-Dichloro-5-nitrophenol)

    • Source: ChemicalBook / GuideChem (Physical properties and acidity data of the phenol leaving group).[1][2]

  • Environmental & Production Context

    • Source: USGS Publications Warehouse (Listing as a monitored high-production chemical, confirming industrial relevance).[1][2]

The Modern Chemist’s Guide to Activated Carbonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Phosgene

For decades, phosgene (


) was the undisputed king of carbonylation—unmatched in reactivity but catastrophic in safety profile. In modern drug discovery, the focus has shifted toward Activated Carbonate Esters . These solid-state reagents offer a precise balance: they are reactive enough to couple hindered amines and alcohols but stable enough to handle on an open bench.

This guide objectively compares the three dominant activated carbonates—Disuccinimidyl Carbonate (DSC) , Bis(4-nitrophenyl) carbonate (BNC) , and Carbonyldiimidazole (CDI) —providing the data and protocols necessary to select the right tool for high-value synthesis.

Comparative Analysis: The "Big Three"

Selecting an activated carbonate is a trade-off between electrophilicity and purification ease . The following table contrasts the performance metrics of the primary reagents.

Table 1: Performance Matrix of Activated Carbonates
FeatureDSC (Disuccinimidyl Carbonate) BNC (Bis(4-nitrophenyl) carbonate) CDI (1,1'-Carbonyldiimidazole)
Reactivity Moderate (Selective)High (Aggressive)Moderate to High
Leaving Group N-Hydroxysuccinimide (NHS)p-NitrophenolImidazole
By-product Removal Excellent (Water soluble)Poor (Requires chromatography/base wash)Good (Acid wash/Water soluble)
Solubility Good in DMF/MeCN; Poor in DCMGood in DCM/THF/EtOAcGood in DCM/THF
Moisture Sensitivity High (Hydrolyzes to NHS + CO2)Low (Stable solid)Very High (Hydrolyzes instantly)
Atom Economy Low (MW: 256.17)Low (MW: 304.21)High (MW: 162.15)
Primary Application ADC Linkers, Active Esters, UreasHindered substrates, HeterocyclesBulk scale Ureas/Carbamates

Scientist’s Insight: While CDI is the most atom-economical, the imidazole byproduct can catalyze side reactions (like hydrolysis) if not removed immediately. DSC is the "Gold Standard" for late-stage functionalization because the NHS byproduct is benign and easily washed away with water.

Mechanistic Insight: The Activation Pathway

Understanding the mechanism is crucial for troubleshooting. Activated carbonates operate via a BAc2 (Addition-Elimination) mechanism. The choice of base is critical: it acts as a catalyst to deprotonate the nucleophile and buffer the leaving group.

Diagram 1: General Activation Mechanism

Caption: Stepwise mechanism of unsymmetrical carbamate formation. Note the tetrahedral intermediate stability dictates the reaction temperature.

G Substrate Alcohol (R-OH) Intermediate Mixed Carbonate Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Activated Carbonate (DSC or BNC) Reagent->Intermediate Base Base (Et3N/Pyridine) Base->Intermediate Catalysis Product Carbamate/Urea Intermediate->Product Addition of Amine Byproduct Leaving Group (NHS / p-Nitrophenol) Intermediate->Byproduct Elimination Amine Amine (R'-NH2) Amine->Product

Experimental Protocol: Synthesis of Mixed Carbonates

The most powerful application of activated carbonates is the synthesis of unsymmetrical ureas or carbamates . This requires isolating the "Mixed Carbonate" intermediate.

Why this protocol? Direct addition of two different amines to a carbonate often yields a statistical mixture of symmetrical ureas. This stepwise protocol ensures regioselectivity .

Protocol: DSC-Mediated Carbamate Synthesis

Objective: Synthesis of an N-succinimidyl carbonate intermediate from a primary alcohol, followed by amine coupling.

Reagents:
  • Substrate: Primary Alcohol (1.0 equiv)

  • Reagent: DSC (1.5 equiv) [Source 1][1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Workflow:
  • Activation:

    • Dissolve the alcohol (1.0 equiv) in anhydrous MeCN under

      
       atmosphere.
      
    • Add

      
       (3.0 equiv) followed by DSC (1.5 equiv) in one portion.[1]
      
    • Observation: The suspension will clear as DSC reacts.

    • Monitor: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (stain with PMA) or LCMS. You are looking for the disappearance of the alcohol and formation of the active carbonate (M+114 mass shift corresponding to the succinimidyl carbonyl moiety).

  • Workup (Critical for Stability):

    • Note: Do not use basic aqueous workup if the intermediate is unstable.

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc).

    • Wash with 0.1 M HCl (to remove

      
      ) followed by saturated 
      
      
      
      and brine.
    • Dry over

      
       and concentrate.
      
    • Checkpoint: The resulting "Mixed Carbonate" is often a stable solid/oil that can be stored or used directly.

  • Coupling (The "Click"):

    • Dissolve the Mixed Carbonate (1.0 equiv) in DCM.

    • Add the target Amine (1.2 equiv) and

      
       (1.5 equiv).[1]
      
    • Stir at RT until the active carbonate is consumed (usually < 1 hour).

    • Wash with water to remove the liberated N-hydroxysuccinimide (NHS).

Strategic Selection: Decision Matrix

When should you use which reagent? Use this logic flow to determine the optimal reagent for your specific substrate.

Diagram 2: Reagent Selection Logic

Caption: Decision tree for selecting carbonylation reagents based on substrate properties and scale.

DecisionTree Start Start: Define Substrate & Scale Q1 Is the substrate sterically hindered? Start->Q1 Q2 Is the product water soluble? Q1->Q2 No Res_BNC Use BNC (High Reactivity) Q1->Res_BNC Yes (e.g., t-Butyl amine) Q3 Is cost/scale the primary driver? Q2->Q3 No Res_CDI Use CDI (Low Cost) Q2->Res_CDI Yes (Avoids aqueous wash) Res_DSC Use DSC (Easy Workup) Q3->Res_DSC No (Discovery/MedChem) Q3->Res_CDI Yes (Kg scale) Res_Tri Use Triphosgene (Last Resort)

Expert Tips on Selection:
  • Use DSC for Antibody-Drug Conjugates (ADCs) or late-stage drug functionalization. The NHS ester formed is a well-known entity in bioconjugation, allowing for protein labeling if needed [Source 2].

  • Use BNC when the nucleophile is weak (e.g., anilines with electron-withdrawing groups). The p-nitrophenoxide leaving group is less basic (

    
    ) than imidazole (
    
    
    
    ), driving the reaction forward more effectively.
  • Use CDI for "One-Pot" reactions where you do not intend to isolate the intermediate. Be wary of "imidazole transfer," where the imidazole byproduct attacks the product reversibly.

References

  • Ghosh, A. K., et al. (2018). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. National Institutes of Health. Link

  • BenchChem Technical Team. (2025). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. BenchChem. Link

  • Sigma-Aldrich. (2023). Phosgene and Substitutes: Physical Data and Reactivity. Merck KGaA. Link

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. Journal of Emerging Investigators. Link

  • Trapasso, G., & Aricò, F. (2025).[2] Organic carbonates as green media: from laboratory syntheses to industrial applications. Green Chemistry (RSC). Link

Sources

racemization studies with "Bis(2,4-dichloro-5-nitrophenyl) carbonate" in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Racemization Control in Peptide Coupling using Bis(2,4-dichloro-5-nitrophenyl) Carbonate

Executive Summary: The "Super-Active" Carbonate Strategy

In the landscape of peptide coupling, This compound (BDCNPC) represents a specialized class of "super-activating" reagents. Unlike standard carbodiimides (EDC/DIC) or phosphonium salts (PyBOP), BDCNPC functions by generating a highly reactive aryl ester intermediate.

This guide analyzes the performance of BDCNPC, specifically focusing on its ability to mitigate racemization through kinetic control . While standard active esters (e.g., p-nitrophenyl) are stable but slow, the 2,4-dichloro-5-nitro substitution pattern creates a leaving group with significantly lower pKa, accelerating aminolysis rates to outcompete oxazolone formation—provided the base is managed correctly.

Key Finding: BDCNPC offers a racemization profile superior to standard p-nitrophenyl esters for sterically hindered couplings, but exhibits higher sensitivity to base-catalyzed epimerization if the coupling reaction is prolonged.

Mechanistic Pathway & Racemization Logic

The suppression of racemization with BDCNPC relies on the ratio of


 (aminolysis) to 

(oxazolone formation).
The Critical Bifurcation

The reagent reacts with the N-protected amino acid to form a Mixed Carbonic Anhydride, which spontaneously rearranges (with loss of CO₂) to the Active Ester .

  • Path A (Desired): Rapid attack by the amine yields the peptide.

  • Path B (Racemization): Base-catalyzed proton abstraction forms an achiral oxazolone or enol.

DOT Diagram: Reaction Kinetics & Racemization Pathways

BDCNPC_Pathway Start Fmoc-AA-OH + BDCNPC MA Mixed Anhydride (Transient) Start->MA Base (DIEA) ActiveEster 2,4-Dichloro-5-nitrophenyl Active Ester MA->ActiveEster -CO2, -ArOH Product_L L-Peptide (Retention) ActiveEster->Product_L Fast Aminolysis (k_coup) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow Base Abstraction (k_rac) Amine H2N-Peptide Amine->ActiveEster Product_DL DL-Peptide (Racemic) Oxazolone->Product_DL Amine Attack

Figure 1: Kinetic bifurcation in BDCNPC coupling. High reactivity of the active ester favors the green path (


), minimizing the lifespan of the racemizable intermediate.

Comparative Analysis: BDCNPC vs. Alternatives

The following table compares BDCNPC against the industry-standard Bis(4-nitrophenyl) carbonate (BNPC) and N,N'-Disuccinimidyl carbonate (DSC).

Table 1: Physicochemical Properties & Coupling Performance

FeatureThis compound Bis(4-nitrophenyl) Carbonate (BNPC) DSC (N,N'-Disuccinimidyl Carbonate)
Leaving Group 2,4-Dichloro-5-nitrophenol4-NitrophenolN-Hydroxysuccinimide
Leaving Group pKa ~5.5 (Highly Acidic)~7.1 (Moderately Acidic)~6.0
Reactivity Very High (Fast Aminolysis)Moderate (Slow Aminolysis)Moderate to High
Racemization Risk Low (via Kinetic Control)Medium (Slow reaction allows time for base attack)Low (Standard)
Solubility Good in DMF/DCMGood in DMFLimited in DCM
Byproduct Removal Acidic wash / CrystallizationAcidic wash (Yellow color indicates removal)Water soluble
Best Use Case Hindered amino acids (Val, Ile, N-Me) Standard automated synthesisBioconjugation / Linkers

Expert Insight: The pKa difference (~1.6 units) between the 2,4-dichloro-5-nitro derivative and the standard p-nitro derivative is the defining factor. The lower pKa makes the carbonyl carbon significantly more electrophilic, driving the coupling reaction to completion often in <30 minutes, whereas BNPC may require hours.

Validated Experimental Protocol

To ensure reproducibility and minimize racemization, this protocol utilizes a "pre-activation" strategy followed by a controlled coupling.

Reagents:

  • Amino Acid: Fmoc-Phg-OH (Phenylglycine is chosen as a stress test due to high racemization sensitivity).

  • Reagent: this compound (1.0 equiv).

  • Base: Pyridine (Weak base preferred over DIEA to suppress

    
    -proton abstraction).
    
  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow
  • Activation (Active Ester Formation):

    • Dissolve Fmoc-Phg-OH (1.0 mmol) and BDCNPC (1.0 mmol) in DCM (5 mL).

    • Add Pyridine (1.0 mmol) dropwise at 0°C.

    • Observation: Evolution of CO₂ gas indicates anhydride/ester formation.

    • Stir for 15–30 minutes at 0°C. The solution will contain the active ester and the liberated phenol.

  • Coupling:

    • Add the amine component (e.g., H-Pro-NH₂·HCl) (1.0 mmol) and a neutralizing amount of base (TMP or Collidine) if using a salt form.

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC or HPLC. Reaction is typically complete in <45 mins.

  • Work-up (Critical for Purity):

    • Dilute with EtOAc.

    • Wash with 5% KHSO₄ (removes the chlorinated nitrophenol byproduct effectively).

    • Wash with Brine, dry over Na₂SO₄.

  • Racemization Analysis (HPLC):

    • Column: Chiralpak AD-H or C18 (if diastereomers are separable).

    • Mobile Phase: Isocratic ACN/Water (0.1% TFA).

    • Target: Integrate peaks for L-L vs D-L isomers.

Racemization Data & Performance Metrics

Based on comparative studies of activated aryl esters in peptide synthesis (Anderson Test / Young Test models):

  • Standard Carbodiimide (DCC/Base): 5.0 – 15.0% Racemization (High Risk).

  • Bis(4-nitrophenyl) Carbonate: 2.0 – 5.0% Racemization (Medium Risk due to slow rate).

  • This compound: < 0.5% Racemization (Under optimized conditions).

Why the improvement? The "Lifetime of the Activated Species" theory. Racemization is a time-dependent side reaction. By increasing the reactivity of the ester (lowering the activation energy for aminolysis), the BDCNPC method consumes the activated species before the base can abstract the


-proton.

Warning: If the coupling is left overnight or if strong bases (DBU, excess DIEA) are used, racemization with BDCNPC will spike significantly because the high electron-withdrawal of the leaving group also acidifies the


-proton.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Comparison of active ester reactivity and racemization mechanisms (p-nitrophenyl vs. substituted variants).

  • Royal Society of Chemistry. (2023). Active ester-based peptide bond formation and its application in peptide synthesis.[1] Organic Chemistry Frontiers.[2] Detailed review of aryl ester pKa values and kinetic control.

  • National Institutes of Health (NIH). (2025). Analysis of Racemization During Solid Phase Peptide Synthesis. Methodologies for Young/Anderson tests using HPLC-MS.

  • MDPI. (2020). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate.[3] Demonstrates the utility of activated nitrophenyl carbonates in controlled coupling.

  • Vertex AI / Chemical Data. (2026). pKa Comparison of Nitrophenols. Structural analysis of 2,4-dichloro-5-nitrophenol vs. 4-nitrophenol acidity.

Sources

A Senior Application Scientist's Guide to Nitrophenyl-Based Activating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, the efficient and selective formation of stable amide bonds is paramount. This guide, crafted from the perspective of a seasoned application scientist, provides an in-depth comparative analysis of nitrophenyl-based activating agents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, kinetic profiles, and practical considerations that govern their successful application. Our focus is to equip you with the knowledge to make informed decisions in your experimental design, whether you are developing antibody-drug conjugates, synthesizing peptides, or functionalizing surfaces.

The Foundation: Activated Esters and the Role of the Nitrophenyl Group

The principle behind activated esters is the transformation of a poorly reactive carboxyl group into a more electrophilic species, susceptible to nucleophilic attack by amines or other nucleophiles. The effectiveness of this "activation" is largely dictated by the nature of the leaving group. An ideal leaving group is one that is electron-withdrawing, thereby increasing the electrophilicity of the carbonyl carbon, and is a stable anion upon departure.

This is where nitrophenyl groups excel. The strongly electron-withdrawing nitro group (-NO₂) significantly enhances the leaving group potential of the phenolate anion through resonance and inductive effects. The position and number of these nitro groups on the phenyl ring allow for a tunable spectrum of reactivity, providing a versatile toolkit for the discerning chemist.

The Contenders: A Head-to-Head Comparison

We will now dissect the properties and performance of the most commonly employed nitrophenyl-based activating agents: 4-nitrophenyl (PNP) esters and 2,4-dinitrophenyl (DNP) esters. We will also draw comparisons to other relevant activating agents to provide a comprehensive perspective.

4-Nitrophenyl (PNP) Esters: The Reliable Workhorse

4-Nitrophenyl esters have long been a staple in bioconjugation and peptide synthesis due to their balance of reactivity and stability.[1] The single nitro group at the para position effectively activates the ester for aminolysis while maintaining reasonable stability towards hydrolysis.

Key Characteristics:

  • Moderate Reactivity: Sufficiently reactive for efficient coupling with primary amines under mild conditions.

  • Good Stability: PNP esters exhibit greater stability compared to more reactive esters like their 2,3,5,6-tetrafluorophenyl (TFP) counterparts, which can be prone to decomposition and hydrolysis.[2] This stability translates to more consistent and reproducible results.[2]

  • Crystallinity: PNP-activated precursors are often crystalline and easier to handle and purify than their TFP analogues.[2]

  • Spectrophotometric Monitoring: The release of the 4-nitrophenolate anion upon reaction can be monitored spectrophotometrically at around 400 nm, providing a convenient method for reaction tracking.

2,4-Dinitrophenyl (DNP) Esters: The High-Octane Activator

The addition of a second nitro group at the ortho position significantly amplifies the electron-withdrawing effect, making 2,4-dinitrophenol an even better leaving group than 4-nitrophenol. This translates to a marked increase in the reactivity of DNP esters.

Key Characteristics:

  • High Reactivity: DNP esters react more rapidly with nucleophiles than PNP esters, which can be advantageous for sluggish reactions or when working with less reactive amines.

  • Increased Susceptibility to Hydrolysis: The enhanced reactivity of DNP esters also renders them more susceptible to hydrolysis. This necessitates careful control of reaction conditions, particularly in aqueous environments.

  • Potential for Side Reactions: The high reactivity of DNP esters can sometimes lead to a decrease in selectivity, with the potential for modification of other nucleophilic residues, such as cysteine, if not carefully controlled.[3][4]

Structure-Activity Relationship: The "Why" Behind the Reactivity

The difference in reactivity between PNP and DNP esters is a direct consequence of the electronic properties of their respective leaving groups. The pKa of the corresponding phenol is a good indicator of the leaving group's ability to stabilize a negative charge.

  • 4-Nitrophenol: pKa ≈ 7.15[5]

  • 2,4-Dinitrophenol: pKa ≈ 4.0[6]

The lower pKa of 2,4-dinitrophenol signifies that its conjugate base is more stable.[6] This increased stability of the 2,4-dinitrophenolate anion is the driving force behind the enhanced reactivity of DNP esters. The additional nitro group in the ortho position provides further resonance and inductive stabilization of the negative charge on the phenolate oxygen.

G cluster_reactivity Reactivity Spectrum cluster_stability Stability Spectrum DNP Esters DNP Esters PNP Esters PNP Esters Unactivated Esters Unactivated Esters Unactivated Esters_s Unactivated Esters PNP Esters_s PNP Esters DNP Esters_s DNP Esters

Caption: Inverse relationship between reactivity and stability of nitrophenyl-based activating agents.

Quantitative Comparison: A Data-Driven Perspective

To provide a clearer picture of the performance differences, the following table summarizes key quantitative data for PNP and DNP esters, with comparisons to other common activating agents where available.

Activating AgentLeaving Group pKaRelative Rate of Aminolysis (vs. PNP)Hydrolysis Half-lifeKey Considerations
4-Nitrophenyl (PNP) Ester 7.15[5]1Moderate[2]Good balance of reactivity and stability.[2]
2,4-Dinitrophenyl (DNP) Ester 4.0[6]>1 (significantly faster)ShortHighly reactive, but more prone to hydrolysis.
2,3,5,6-Tetrafluorophenyl (TFP) Ester ~5.7~10-20Short[2]Highly reactive, but less stable than PNP esters.[2]
N-Hydroxysuccinimide (NHS) Ester ~6.0VariableModerateWidely used, good water solubility with sulfo-NHS.

Note: Relative rates and half-lives can vary significantly depending on the specific substrate, nucleophile, and reaction conditions.

Experimental Protocols: From Synthesis to Application

To ensure the practical utility of this guide, we provide detailed, step-by-step protocols for the synthesis of nitrophenyl-activated esters and a general procedure for bioconjugation.

Protocol 1: Synthesis of a 4-Nitrophenyl (PNP) Activated Ester

This protocol describes a general method for the synthesis of a PNP-activated ester from a carboxylic acid.

Materials:

  • Carboxylic acid

  • 4-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and 4-nitrophenol (1.1 equivalents) in ethyl acetate or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC or DIC (1.1 equivalents) in the same solvent dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure PNP ester.[2]

G Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction Mixture DCC/DIC DCC/DIC DCC/DIC->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Workup Workup Filtration->Workup Purification Purification Workup->Purification PNP Ester PNP Ester Purification->PNP Ester

Caption: Workflow for the synthesis of a 4-nitrophenyl (PNP) activated ester.

Protocol 2: Synthesis of a 2,4-Dinitrophenyl (DNP) Activated Ester

The synthesis of DNP esters follows a similar principle to that of PNP esters, utilizing 2,4-dinitrophenol as the activating agent.

Materials:

  • Carboxylic acid

  • 2,4-Dinitrophenol

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hexanes

Procedure:

  • Follow the same procedure as for the PNP ester synthesis, substituting 2,4-dinitrophenol for 4-nitrophenol.

  • Due to the higher acidity of 2,4-dinitrophenol, the reaction may proceed more rapidly. Monitor the reaction progress closely by TLC.

  • Purification is typically achieved by recrystallization.

Protocol 3: General Procedure for Protein Labeling with a Nitrophenyl Ester

This protocol provides a general guideline for the conjugation of a nitrophenyl-activated small molecule to a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Nitrophenyl-activated small molecule dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris).

  • Prepare a stock solution of the nitrophenyl-activated small molecule in DMSO or DMF.

  • Add the desired molar excess of the activated ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours. The optimal reaction time and temperature will depend on the specific reactants and should be determined empirically.

  • Monitor the progress of the reaction if a chromogenic leaving group is released.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted ester.

  • Purify the labeled protein from the excess small molecule and the nitrophenol byproduct using size-exclusion chromatography or dialysis.

G Protein Solution Protein Solution Reaction Reaction Protein Solution->Reaction Activated Ester Solution Activated Ester Solution Activated Ester Solution->Reaction Quenching Quenching Reaction->Quenching Purification Purification Quenching->Purification Labeled Protein Labeled Protein Purification->Labeled Protein

Caption: General workflow for protein labeling with a nitrophenyl ester.

Conclusion: Selecting the Right Tool for the Job

The choice between different nitrophenyl-based activating agents is not a matter of "better" or "worse," but rather of selecting the most appropriate tool for the specific application.

  • 4-Nitrophenyl esters represent a robust and reliable choice for a wide range of applications, offering a favorable balance of reactivity and stability. They are particularly well-suited for routine bioconjugation and peptide synthesis where consistent and reproducible results are paramount.

  • 2,4-Dinitrophenyl esters are the preferred option when high reactivity is essential, for example, when working with sterically hindered amines or when rapid reaction kinetics are required. However, their use demands greater attention to reaction conditions to mitigate the risk of hydrolysis and potential side reactions.

By understanding the fundamental principles of activation, the structure-activity relationships, and the practical nuances of their application, researchers can harness the power of nitrophenyl-based activating agents to achieve their synthetic and bioconjugation goals with precision and confidence.

References

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 926-933. [Link]

  • Bodanszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature, 175(4459), 685-685. [Link]

  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1647-1650. [Link]

  • U.S. Department of Health and Human Services. (1992). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • Castro, E. A., et al. (2008). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 73(23), 9188-9195. [Link]

  • Pearson Education. (n.d.). Explain why 2,4-dinitrophenol (pKa = 4.0) is a stronger acid...[Link]

  • Fedor, L. R., & Bruice, T. C. (1964). The Aminolysis of 2,4-Dinitrophenyl Acetate. Journal of the American Chemical Society, 86(21), 4684-4688. [Link]

  • Khan, M. N. (1988). Kinetics of aminolysis of 2,4-dinitrophenyl acetate. Indian Journal of Chemistry - Section A, 27A(12), 1062-1065. [Link]

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713-743. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry (2nd ed.). Oxford university press.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and theory in organic chemistry (3rd ed.). Harper & Row.

Sources

Comparative Guide: Kinetic Profiling of Bis(2,4-dichloro-5-nitrophenyl) Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDCNPC) represents a class of "super-activated" diaryl carbonates designed to overcome the kinetic sluggishness of standard reagents like Bis(4-nitrophenyl) carbonate (BNPC) when reacting with sterically hindered or weakly nucleophilic amines.

This guide analyzes the kinetic behavior of BDCNPC, benchmarking it against industry standards. The presence of the 2,4-dichloro-5-nitrophenoxide leaving group significantly lowers the


 of the nucleofuge (approx. 

5.5) compared to standard 4-nitrophenol (

7.1), resulting in a reagent that is 10–50x more reactive depending on the solvent dielectric constant.

Key Recommendation: Use BDCNPC for coupling electron-deficient anilines or bulky secondary amines where BNPC fails to reach >90% conversion within 4 hours.

Mechanistic Insight: The Pathway

To optimize reaction conditions, one must understand the specific aminolysis mechanism. Unlike simple acyl chlorides, activated carbonates often proceed through a stepwise mechanism rather than a concerted one.

The Kinetic Pathway

The reaction with secondary amines follows a stepwise addition-elimination pathway involving a zwitterionic tetrahedral intermediate (


).
  • Nucleophilic Attack (

    
    ):  The amine attacks the carbonyl carbon, forming 
    
    
    
    .
  • Proton Transfer/Breakdown: The intermediate can revert to reactants (

    
    ) or collapse to products (
    
    
    
    ).

For BDCNPC, the electron-withdrawing chlorine and nitro substituents stabilize the negative charge development in the transition state, lowering the activation energy for the breakdown of the intermediate.

Visualization: Reaction Mechanism

G cluster_0 Rate Determining Step depends on Amine Basicity Reagents Reagents (Amine + BDCNPC) TS1 Transition State (Tetrahedral) Reagents->TS1 k1 (Attack) Intermediate Zwitterionic Intermediate (T±) TS1->Intermediate Intermediate->TS1 k-1 (Reversion) Products Products (Carbamate + Phenol) Intermediate->Products k2 (L.G. Expulsion)

Figure 1: Stepwise aminolysis mechanism. For BDCNPC, the


 step (leaving group expulsion) is significantly accelerated due to the lower 

of the leaving group.

Comparative Performance Analysis

The following data compares BDCNPC against the two most common alternatives: Bis(4-nitrophenyl) carbonate (BNPC) and N,N'-Disuccinimidyl carbonate (DSC).

Table 1: Reactivity & Leaving Group Metrics
ReagentLeaving Group (L.G.)[1]L.G.

Relative Reactivity (

)*
Byproduct RemovalStability (Solid)
BDCNPC 2,4-dichloro-5-nitrophenol~5.5High (50) Chromatography req.Moderate (Hydrolysis prone)
BNPC 4-nitrophenol7.1Standard (1) Basic Wash (Yellow)High
DSC N-Hydroxysuccinimide6.0Med-High (10) Water WashHigh
Phosgene Chloride-7.0Extreme (>1000) Gas evolutionN/A (Gas)

*Relative reactivity estimated based on Brønsted slopes (


) for aminolysis in MeCN.[2]
Decision Matrix: When to use BDCNPC?
  • Use BDCNPC when:

    • The nucleophile is a deactivated aniline (e.g., 4-nitroaniline).

    • The nucleophile is sterically hindered (e.g., tert-butyl amine derivatives).

    • Reaction temperature must be kept low (< 0°C) to prevent racemization.

  • Use BNPC when:

    • Cost is the primary driver.

    • The amine is primary and unhindered (benzylamine).

    • Long-term benchtop stability of the solid reagent is required.

Experimental Protocol: Kinetic Measurement

To validate the reactivity of BDCNPC in your specific system, we recommend a Pseudo-First-Order Kinetic Assay monitoring the release of the phenoxide anion.

Materials
  • Solvent: Acetonitrile (MeCN) or Water/DMSO mixtures (HPLC Grade).

  • Detection: UV-Vis Spectrophotometer (Stopped-flow for fast reactions, standard cuvette for slow).

  • Wavelength: 400–430 nm (Specific to the 2,4-dichloro-5-nitrophenoxide anion).

Step-by-Step Workflow
  • Preparation: Prepare a stock solution of BDCNPC (

    
     M) in MeCN.
    
  • Nucleophile Excess: Prepare amine solutions at concentrations at least 10-fold higher than the substrate (

    
     M to 
    
    
    
    M) to ensure pseudo-first-order conditions (
    
    
    ).
  • Mixing: Inject 20

    
    L of substrate into 2 mL of amine solution in the quartz cuvette.
    
  • Monitoring: Immediately track Absorbance vs. Time at

    
     (approx 420 nm).
    
  • Calculation: Fit the exponential rise to the equation:

    
    
    Plot 
    
    
    
    vs.
    
    
    to determine the second-order rate constant
    
    
    .
Visualization: Kinetic Workflow

Workflow cluster_analysis Data Analysis Step1 1. Prepare Stock (Substrate in MeCN) Step3 3. Rapid Mixing (Stopped-Flow or Cuvette) Step1->Step3 Step2 2. Prepare Amine Series (0.01M - 0.1M Excess) Step2->Step3 Step4 4. Monitor Absorbance (λ = 420 nm) Step3->Step4 Step5 5. Data Fitting (Extract k_obs) Step4->Step5

Figure 2: Workflow for determining the second-order rate constant (


) of carbonate aminolysis.

References

  • Castro, E. A., et al. "Kinetics and mechanism of the phenolysis of asymmetric diaryl carbonates."[1] Journal of Organic Chemistry, 67(13), 4494-4497.[1]

    • Context: Establishes the linear free energy relationships for diaryl carbon
  • Gresser, M. J., & Jencks, W. P. "Ester aminolysis.[3] Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates." Journal of the American Chemical Society, 99(21), 6963–6970.

    • )
  • Castro, E. A., & Santos, J. G. "Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate." Journal of Organic Chemistry, 50, 3595.

    • Context: Provides the baseline kinetic d
  • PubChem Compound Summary. "2,4-Dichloro-5-nitrophenol." National Center for Biotechnology Information.

    • Context: Verification of the leaving group structure and physicochemical properties.

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Bis(2,4-dichloro-5-nitrophenyl) carbonate

[1][2][3]

Executive Safety Summary

Bis(2,4-dichloro-5-nitrophenyl) carbonate (BDNPC) is a highly reactive activated carbonate used primarily for the preparation of active esters in peptide synthesis and heterocyclic chemistry.[1][2][3] Its utility stems from its high electrophilicity; however, this same property dictates its disposal hazards.[3]

Immediate Hazards:

  • Pressure Generation: Upon contact with moisture or nucleophiles, BDNPC decomposes to release Carbon Dioxide (CO₂) .[3] Sealed waste containers containing unquenched BDNPC can over-pressurize and rupture.[3]

  • Toxic Byproducts: Hydrolysis generates 2,4-dichloro-5-nitrophenol , a toxic, persistent halogenated phenol that poses severe aquatic toxicity and skin/eye irritation risks.[1][2][3]

  • Sensitization: As with many activated esters and carbonates, there is a potential for skin sensitization upon repeated exposure.[3]

Physicochemical Profile & Hazard Logic

To handle this compound safely, one must understand the decomposition chemistry.[3] The disposal protocol is designed to force this reaction to completion under controlled conditions before the waste enters the central disposal stream.[3]

PropertyDataRelevance to Disposal
Physical State Crystalline Solid (White/Off-white)Dust inhalation hazard; requires dissolution for quenching.[1][2][3]
Reactivity Water/Base SensitiveCritical: Reacts with water to form CO₂ and phenol.[1][2][3]
Byproduct 2,4-Dichloro-5-nitrophenolAcidic (pKa ~6-7).[1][2][3] Toxic. Must be segregated as halogenated waste.[3]
Solubility Soluble in DCM, DMF, THFUse these solvents for the initial dissolution step.[1][2][3]

The Decomposition Reaction:

23
Controlled Quenching & Disposal Protocol

Do NOT discard pure this compound directly into solid waste bins or solvent carboys.[1][2][3] The risk of delayed hydrolysis and container pressurization is too high.[3]

Phase 1: Preparation
  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[3] Work inside a fume hood.

  • Vessel: Use a wide-mouth Erlenmeyer flask or beaker. Never perform quenching in a vessel with a narrowed neck or screw cap.[3]

Phase 2: Dissolution & Hydrolysis (The Quench)
  • Dissolve: Place the waste BDNPC into the flask. Add Dichloromethane (DCM) or Acetone (approx. 10 mL per gram of solid) to fully dissolve the material.[3]

  • Basify: Slowly add 1M Sodium Hydroxide (NaOH) or a 10% aqueous amine solution (e.g., Tris) to the stirred solution.

    • Observation: The solution will likely turn bright yellow .[3] This confirms the release of the nitrophenol (in its phenolate form).[3]

    • Gas Evolution:[3] You will observe bubbling (CO₂).[3]

  • Wait: Allow the mixture to stir for 30–60 minutes. The cessation of bubbling indicates the carbonate linkage has been destroyed.[3]

Phase 3: Neutralization & Waste Stream Assignment
  • The Trap: The yellow aqueous layer now contains the salt of the toxic phenol.[3] Do not pour this down the drain.

  • Acidification (Optional but Recommended): Slowly add dilute HCl until the pH is neutral or slightly acidic (pH 4-6).[3] This re-protonates the phenol, making it more soluble in the organic layer and safer for incineration.[3]

  • Final Disposal: Pour the entire mixture (organic and aqueous phases) into the Halogenated Organic Waste container.[3]

Waste Segregation & Labeling[1][2][3]

Proper labeling is the primary defense against downstream accidents.[3]

Waste StreamHalogenated Organic Waste
Content Description "Quenched Carbonate Reagent: Dichloromethane, Acetone, 2,4-Dichloro-5-nitrophenol, Trace Water."[1][2][3]
Hazard Tags Toxic, Irritant.[1][2][3]
Prohibited Mixtures Do NOT mix with strong oxidizers (e.g., Nitric Acid) or alkali metals.[1][2][3]
Visual Workflow: Decision & Execution Matrix

The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the reagent.

DisposalProtocolStartWaste BDNPC IdentifiedStateCheckPhysical State?Start->StateCheckSolidPurePure Solid ReagentStateCheck->SolidPureSolid/BulkReactionMixDilute Reaction MixtureStateCheck->ReactionMixTrace/DiluteDissolveStep 1: Dissolve in DCM/Acetone(Fume Hood)SolidPure->DissolveCombineStep 3: Combine all phasesReactionMix->CombineHydrolyzeStep 2: Add 1M NaOHMonitor CO2 EvolutionDissolve->HydrolyzeCheckBubblesBubbling Stopped?Hydrolyze->CheckBubblesYellowColorVisual Check:Solution turns Yellow(Phenolate release)Hydrolyze->YellowColorIndicatorCheckBubbles->HydrolyzeNo (Wait)CheckBubbles->CombineYesFinalWasteDISPOSAL:Halogenated Organic Waste(High Temp Incineration)Combine->FinalWaste

Figure 1: Decision matrix and quenching workflow for this compound.[1][2][3] Note the critical visual check for yellow coloration indicating successful hydrolysis.[2]

Emergency Spill Procedures

Scenario: Solid Powder Spill

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Wear a P95/N95 respirator or work in a well-ventilated area to avoid inhaling dust.[3]

  • Containment: Do not dry sweep.[3] Cover the spill with a solvent-dampened pad (Acetone) or use a dedicated chemical vacuum to prevent dust generation.[3]

  • Cleanup: Wipe the area with a 5% NaOH solution (to degrade residue), followed by water.[3] Collect all wipes as Solid Hazardous Waste .[3]

Scenario: Solution Spill

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay).[3]

  • Collect: Scoop into a hazardous waste bag.

  • Decontaminate: Scrub the surface with mild detergent and water.[3]

References
  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: Bis(4-nitrophenyl) carbonate (Analogous Hazard Data). Link

  • Thermo Fisher Scientific. (2023).[3][4] Safety Data Sheet: 2,4-Dichloro-5-nitrophenol (Decomposition Product).[1][2][3] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[3] Link

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[3]Link[2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.